Ici 162846
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[3-[[N'-(2,2,2-trifluoroethyl)carbamimidoyl]amino]pyrazol-1-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N6O/c12-11(13,14)7-17-10(16)18-9-4-6-20(19-9)5-2-1-3-8(15)21/h4,6H,1-3,5,7H2,(H2,15,21)(H3,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCSGJCIESECFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1NC(=NCC(F)(F)F)N)CCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020734 | |
| Record name | 3-((Imino((2,2,2-trifluoroethyl)amino)methyl)amino)1H-pyrazole-1-pentamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84545-30-2 | |
| Record name | ICI 162846 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084545302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((Imino((2,2,2-trifluoroethyl)amino)methyl)amino)1H-pyrazole-1-pentamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-162846 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ96DC9C66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to ICI 162846: A Potent Histamine H2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 162846 is a potent and orally active histamine H2 receptor antagonist. This document provides a comprehensive technical overview of its chemical structure, properties, and pharmacological activity. Detailed experimental methodologies, quantitative data, and visual representations of its mechanism of action are presented to support further research and development efforts in the field of gastric acid secretion inhibitors.
Chemical Structure and Properties
This compound is a guanidine derivative with a trifluoroethyl substituent. Its systematic IUPAC name is 2-(1-(3-aminopropyl)-1H-imidazol-4-yl)-N-(2,2,2-trifluoroethyl)guanidine .
The chemical structure of this compound is as follows:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇F₃N₆O | [1] |
| Molecular Weight | 306.29 g/mol | [1] |
| SMILES | C(CCn1ccc(NC(=N)NCC(F)(F)F)n1)CC(=O)N | [1] |
| InChI | InChI=1S/C11H17F3N6O/c12-11(13,14)7-17-10(16)18-9-4-6-20(19-9)5-2-1-3-8(15)21/h4,6H,1-3,5,7H2,(H2,15,21)(H3,16,17,18,19) | [1] |
| Stereochemistry | Achiral | [1] |
| Physical State | Solid (presumed) | |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| pKa | Data not available |
Mechanism of Action: Histamine H2 Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H2 receptor, primarily located on the basolateral membrane of parietal cells in the stomach. By blocking the binding of histamine, this compound effectively inhibits the downstream signaling cascade that leads to gastric acid secretion.
Signaling Pathway of Gastric Acid Secretion and Inhibition
The following diagram illustrates the signaling pathway of histamine-stimulated gastric acid secretion and the point of intervention for this compound.
Caption: Histamine-mediated signaling cascade for gastric acid secretion and its inhibition by this compound.
Pharmacological Effects and Efficacy
Clinical studies have demonstrated the potent inhibitory effect of this compound on gastric acid secretion in humans.
Inhibition of Nocturnal Gastric Acid Secretion
In a study involving 10 healthy male volunteers, single oral doses of this compound administered in the evening resulted in a significant, dose-dependent reduction in overnight (12-hour) gastric acid secretion.
Table 2: Dose-Dependent Inhibition of 12-hour Nocturnal Gastric Acid Secretion by this compound
| Oral Dose of this compound | Median Reduction in Acid Output (%) |
| 0.5 mg | 69 |
| 1.0 mg | 81 |
| 2.5 mg | 91 |
| 5.0 mg | 95 |
| Data from Wilson et al., 1986 |
Inhibition of Pepsin Secretion
The same study also reported a dose-dependent inhibition of nocturnal pepsin output, although the effect was less pronounced than on acid secretion.
Table 3: Dose-Dependent Inhibition of 12-hour Nocturnal Pepsin Output by this compound
| Oral Dose of this compound | Median Reduction in Pepsin Output (%) |
| 0.5 mg | 21 |
| 1.0 mg | 42 |
| 2.5 mg | 73 |
| 5.0 mg | 87 |
| Data from Wilson et al., 1986 |
Experimental Protocols
Clinical Trial for Gastric Secretion Inhibition
The following provides a detailed methodology based on the study by Wilson et al. (1986).
Objective: To determine the inhibitory effect of single oral doses of this compound on gastric acid and pepsin secretion in healthy male volunteers.
Study Design: Double-blind, placebo-controlled, randomized crossover study.
Participants: 10 healthy male volunteers, aged 21-30 years.
Procedure:
-
Dosing: Each subject received single oral doses of 0.5 mg, 1.0 mg, 2.5 mg, and 5.0 mg of this compound, as well as a placebo, at 18:00 h on separate occasions.
-
Gastric Intubation: A nasogastric tube was inserted for the collection of gastric juice.
-
Sample Collection: Gastric juice was collected continuously overnight for 12 hours.
-
Analysis: The collected gastric juice was analyzed for acid concentration (by titration) and pepsin concentration.
-
Data Calculation: Total acid and pepsin output were calculated for the 12-hour period.
Caption: Workflow of the clinical study to evaluate the efficacy of this compound.
Conclusion
This compound is a highly effective inhibitor of gastric acid secretion, demonstrating a clear dose-response relationship. Its potent histamine H2 receptor antagonist activity makes it a significant compound for the study of peptic ulcer disease and other acid-related gastrointestinal disorders. Further research into its physicochemical properties, such as solubility and pKa, as well as the development of detailed synthetic and analytical protocols, would be beneficial for its continued investigation and potential therapeutic applications.
References
An In-depth Technical Guide to the Discovery of N-[1-(4-Carboxamidobutyl)-1H-pyrazol-3-yl)]-N'-(2,2,2-trifluoroethyl)guanidine (UR-13756)
A comprehensive search of publicly available scientific literature and patent databases did not yield specific information regarding the discovery, synthesis, or biological activity of the compound N-[1-(4-Carboxamidobutyl)-1H-pyrazol-3-yl)]-N'-(2,2,2-trifluoroethyl)guanidine, also referred to as UR-13756.
This suggests that "UR-13756" may be an internal designation for a compound that has not yet been publicly disclosed in scientific publications or patents. It is also possible that the provided name or designation contains a typographical error.
While a detailed guide on the specified molecule cannot be provided due to the absence of data, this report offers a broader context on the key structural components of the molecule—the pyrazole and guanidine moieties—and their significance in drug discovery, particularly in the context of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition, a plausible target for such a molecule.
Core Structural Moieties and Their Pharmacological Relevance
The requested compound integrates two key chemical scaffolds: a substituted pyrazole and a guanidine derivative. Both are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
The Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile scaffold found in numerous FDA-approved drugs and clinical candidates. Its importance in drug design stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, and its synthetic tractability allows for the introduction of diverse substituents to modulate pharmacological properties.
In the context of kinase inhibitors, the pyrazole scaffold is of particular interest. For instance, some pyrazole derivatives have been investigated as potent inhibitors of ROCK. The pyrazole can function as a hinge-binding moiety in the ATP-binding pocket of kinases.
The Guanidine Group
Guanidine is a strongly basic functional group. The guanidinium cation, formed at physiological pH, can participate in strong electrostatic interactions and hydrogen bonding with biological targets, particularly with negatively charged residues like aspartate and glutamate in protein active sites. Guanidine-containing compounds exhibit a broad spectrum of biological activities.
Potential as a ROCK Inhibitor
Given the structural features, it is plausible that N-[1-(4-Carboxamidobutyl)-1H-pyrazol-3-yl)]-N'-(2,2,2-trifluoroethyl)guanidine could be designed as a ROCK inhibitor. ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in various cellular processes. Dysregulation of the Rho/ROCK signaling pathway is implicated in numerous diseases, making ROCK a significant therapeutic target.
Many known ROCK inhibitors, such as Y-27632, feature a nitrogen-containing heterocycle that interacts with the hinge region of the kinase domain. The pyrazole core of UR-13756 could potentially serve this function. The guanidine moiety could form crucial interactions with acidic amino acid residues in or near the active site, contributing to potency and selectivity.
The Rho/ROCK Signaling Pathway
The Rho/ROCK pathway plays a central role in regulating cell shape, motility, and contraction. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified Rho/ROCK Signaling Pathway.
Hypothetical Experimental Workflow for Discovery and Characterization
Should information on UR-13756 become available, a typical workflow for its discovery and preclinical characterization would likely involve the following stages.
Caption: Hypothetical Drug Discovery Workflow.
Conclusion
Without specific data on N-[1-(4-Carboxamidobutyl)-1H-pyrazol-3-yl)]-N'-(2,2,2-trifluoroethyl)guanidine (UR-13756), a detailed technical guide on its discovery is not feasible. However, based on its structural components, it is reasonable to hypothesize that this compound could be a modulator of protein kinases, such as ROCK. The pyrazole and guanidine moieties provide a strong foundation for potent and selective interactions with biological targets. Should information regarding this compound be published in the future, a comprehensive analysis of its synthesis, biological activity, and mechanism of action would be of significant interest to the scientific community.
An In-Depth Technical Guide to the Histamine H2 Receptor Binding Affinity of ICI 162846
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of ICI 162846, a potent and selective antagonist for the histamine H2 receptor. The document details its binding affinity, the experimental methodology used for its determination, and the associated cellular signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the human histamine H2 receptor has been determined through functional antagonism assays. The data is summarized in the table below.
| Compound | Receptor | Assay Type | Measured Parameter | Value |
| This compound | Human Histamine H2 | CRE-SPAP Gene Transcription | log KD | -8.67 ± 0.05 |
Table 1: Binding Affinity of this compound for the Human Histamine H2 Receptor. The log KD value was determined by antagonizing the histamine-induced response in CHO cells stably expressing the human H2 receptor and a CRE-SPAP reporter gene.[1]
Experimental Protocols
The determination of the binding affinity of this compound was achieved through a functional assay measuring the antagonism of histamine-stimulated cyclic AMP (cAMP) response element (CRE) mediated gene transcription.
Cell Culture and Transfection
Chinese Hamster Ovary (CHO) cells were stably transfected to express the human histamine H2 receptor. These cells were also engineered to contain a CRE-secreted placental alkaline phosphatase (CRE-SPAP) reporter gene system. This system allows for the quantification of receptor activation by measuring the amount of secreted placental alkaline phosphatase, a product of CRE-driven gene transcription.
CRE-SPAP Gene Transcription Assay
The experimental workflow for determining the antagonist affinity of this compound is as follows:
-
Cell Seeding: CHO cells stably expressing the human H2 receptor and the CRE-SPAP reporter are seeded into appropriate cell culture plates.
-
Antagonist Incubation: The cells are then incubated with varying concentrations of the antagonist, this compound.
-
Agonist Stimulation: Following the antagonist incubation, the cells are stimulated with a fixed concentration of histamine, the natural agonist for the H2 receptor.
-
Incubation Period: The cells are incubated for a sufficient period to allow for gene transcription and secretion of placental alkaline phosphatase (SPAP) into the cell culture medium.
-
Sample Collection: Aliquots of the cell culture medium are collected.
-
SPAP Quantification: The amount of SPAP in the collected medium is quantified using a suitable colorimetric or chemiluminescent assay.
-
Data Analysis: The resulting data is used to generate concentration-response curves for histamine in the absence and presence of different concentrations of this compound. The antagonist dissociation constant (KD) is then calculated using the Schild equation.[1]
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the receptor by an agonist like histamine initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).
Upon histamine binding, the H2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This compound, as a competitive antagonist, blocks the binding of histamine to the H2 receptor, thereby inhibiting this signaling pathway.
References
Preclinical Profile of ICI 162846: A Histamine H2-Receptor Antagonist for Duodenal Ulcer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for ICI 162846, a potent histamine H2-receptor antagonist investigated for its therapeutic potential in duodenal ulcers. The document outlines its mechanism of action, summarizes key quantitative findings from preclinical and early clinical studies, details relevant experimental protocols, and visualizes associated pathways and workflows.
Core Compound Information
| Parameter | Details |
| Compound Name | This compound |
| Synonyms | ICI-162846, ICI162846 |
| CAS Number | 84545-30-2[1] |
| Chemical Formula | C11H17F3N6O[1] |
| Mechanism of Action | Histamine H2-Receptor Antagonist[2][3][4] |
| Therapeutic Indication | Duodenal Ulcer and other peptic diseases |
Mechanism of Action: Inhibition of Gastric Acid Secretion
This compound functions as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of parietal cells in the stomach. By blocking the binding of histamine, it effectively inhibits the downstream signaling cascade that leads to the secretion of gastric acid. This reduction in gastric acidity is a cornerstone in the treatment of duodenal ulcers, as it allows the damaged duodenal mucosa to heal.
Mechanism of Action of this compound
Preclinical and Early Clinical Efficacy Data
Inhibition of Gastric Acid and Pepsin Secretion in Healthy Volunteers
A study in 10 healthy male volunteers demonstrated the potent antisecretory activity of this compound following single oral doses.
| Dose (mg) | Mean Reduction in 12h Nocturnal Acid Output (%) | Median Decrease in 12h Nocturnal Pepsin Output (%) |
| 0.5 | 69 | 21 |
| 1.0 | 81 | 42 |
| 2.5 | 91 | 73 |
| 5.0 | 95 | 87 |
Data from Wilson JA, et al. Br J Clin Pharmacol. 1986.
Efficacy in a Chronic Duodenal Ulcer Animal Model
In a preclinical study using a chronic duodenal ulcer model, this compound was shown to significantly inhibit both basal and pentagastrin-stimulated gastric acid secretion.
| Parameter | Efficacy |
| Inhibition of basal acid secretion | ≥ 50% |
| Inhibition of pentagastrin-stimulated acid secretion | ≥ 50% |
Data from Gompertz RH, et al. Agents Actions. 1991.
Experimental Protocols
Cysteamine-Induced Duodenal Ulcer Model in Rats
This is a widely used and reliable model for inducing duodenal ulcers in preclinical studies.
Workflow for Cysteamine-Induced Ulcer Model
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Housing and Acclimatization: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) and acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water.
-
Dosing: this compound or the vehicle control is administered orally (p.o.) via gavage.
-
Ulcer Induction: One hour after drug administration, a duodenal ulcer is induced by subcutaneous (s.c.) injection of cysteamine hydrochloride.
-
Observation and Euthanasia: Animals are observed for 24 hours post-induction and then euthanized.
-
Ulcer Assessment: The duodenum is excised, opened along the antimesenteric side, and cleaned with saline. The ulcerated area is then measured, and an ulcer index is calculated.
Gastric Acid Secretion Study in Healthy Volunteers
This protocol is designed to assess the pharmacodynamic effect of this compound on gastric acid output.
Methodology:
-
Subject Selection: Healthy male volunteers are recruited after providing informed consent.
-
Baseline Measurement: A 12-hour overnight gastric secretion is collected via a nasogastric tube to establish a baseline.
-
Drug Administration: On separate occasions, subjects receive a single oral dose of placebo or this compound (e.g., 0.5, 1.0, 2.5, 5.0 mg) in a double-blind, randomized, crossover design.
-
Post-Dose Collection: Following drug administration in the evening, a 12-hour overnight gastric secretion is again collected.
-
Sample Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH. Pepsin concentration can also be measured using a suitable assay.
-
Data Analysis: The total acid and pepsin output are calculated, and the percentage inhibition by each dose of this compound compared to placebo is determined.
Human Gastric Secretion Study Workflow
Toxicology and Safety Pharmacology
Morphological studies in rats and mice treated with this compound have been conducted to assess its safety profile. As with other potent H2-receptor antagonists, long-term administration at high doses may be associated with changes in the gastric mucosa, and this should be a consideration in any extended preclinical toxicology program. Standard safety pharmacology studies would also be required to assess effects on the cardiovascular, respiratory, and central nervous systems.
Summary and Future Directions
This compound is a potent histamine H2-receptor antagonist with demonstrated efficacy in reducing gastric acid secretion in both preclinical models and human volunteers. The available data supports its potential as a therapeutic agent for duodenal ulcers. Further preclinical development would require comprehensive toxicology and safety pharmacology studies, as well as pharmacokinetic profiling to establish a clear dose-response relationship and to inform the design of larger clinical trials.
References
- 1. medkoo.com [medkoo.com]
- 2. tebubio.com [tebubio.com]
- 3. Inhibition of human gastric secretion by ICI 162,846--a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human gastric secretion by ICI 162,846--a new histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ici 162,846, a Gastrin/CCK2 Receptor Antagonist for Gastric Acid Secretion Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric acid secretion is a complex physiological process tightly regulated by neural, hormonal, and paracrine pathways. The peptide hormone gastrin is a principal stimulant of acid secretion, exerting its effects primarily through the cholecystokinin 2 (CCK2) receptor (also known as the gastrin receptor) located on enterochromaffin-like (ECL) cells and, to a lesser extent, directly on parietal cells.[1][2] The activation of the CCK2 receptor on ECL cells triggers the release of histamine, which subsequently stimulates H2 receptors on parietal cells, leading to the activation of the H+/K+-ATPase (the proton pump) and acid secretion.[1][2]
Understanding the nuances of this pathway is critical for both basic physiological research and the development of novel therapeutics for acid-related disorders. Potent and selective antagonists are indispensable tools for dissecting these mechanisms. This guide focuses on Ici 162,846 (also known as Netazepide or YF476), a potent, selective, and orally active non-peptide gastrin/CCK2 receptor antagonist, and its application as a tool compound in gastric acid secretion research.[2]
Mechanism of Action
Ici 162,846 acts as a competitive antagonist at the gastrin/CCK2 receptor. By binding to this receptor, it prevents the endogenous ligand, gastrin, from activating its downstream signaling cascades. The primary consequence of this blockade in the gastric mucosa is the inhibition of gastrin-stimulated histamine release from ECL cells, which in turn prevents the stimulation of parietal cells and reduces gastric acid secretion. This high selectivity for the CCK2 receptor over the CCK1 receptor makes it a precise tool for isolating the physiological roles of gastrin.
Caption: Gastrin pathway showing Ici 162,846 blocking the CCK2 receptor.
Pharmacological Profile: Quantitative Data
The potency and efficacy of Ici 162,846 (Netazepide/YF476) have been characterized in various preclinical and clinical models. The following tables summarize key quantitative data.
Table 1: Receptor Binding and In Vitro Potency
| Parameter | Species | Preparation | Value | Reference |
|---|---|---|---|---|
| IC50 | Rat | Isolated ECL Cells (Pancreastatin Secretion) | 2.7 nM |
| Selectivity | - | CCK2 vs. CCK1 Receptor | Highly Selective | |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: In Vivo Efficacy in Human Subjects
| Model | Stimulant | Dose of Ici 162,846 | Effect | Reference |
|---|---|---|---|---|
| Nocturnal Acid Secretion | Endogenous | 0.5 mg (oral) | 69% reduction in 12h acid output | |
| Nocturnal Acid Secretion | Endogenous | 1.0 mg (oral) | 81% reduction in 12h acid output | |
| Nocturnal Acid Secretion | Endogenous | 2.5 mg (oral) | 91% reduction in 12h acid output | |
| Nocturnal Acid Secretion | Endogenous | 5.0 mg (oral) | 95% reduction in 12h acid output |
| Pentagastrin-Stimulated | Pentagastrin | 25 mg (oral) | Significant inhibition of acid secretion | |
Experimental Protocols & Methodologies
The study of gastric acid secretion inhibitors like Ici 162,846 involves a range of in vitro and in vivo models. Below are detailed methodologies for key experimental approaches.
This assay directly measures the ability of an antagonist to block gastrin-stimulated secretion from the primary target cell.
Objective: To determine the IC50 value of Ici 162,846 for inhibition of gastrin-stimulated pancreastatin (a co-secreted peptide) or histamine release from isolated rat ECL cells.
Methodology:
-
ECL Cell Isolation: ECL cells are isolated from the oxyntic mucosa of rat stomachs using techniques like counter-flow elutriation.
-
Cell Culture: The enriched ECL cells (typically ~80% purity) are cultured for approximately 48 hours.
-
Antagonist Incubation: Cells are washed and then pre-incubated with varying concentrations of Ici 162,846 (or vehicle control) for a set period (e.g., 30 minutes).
-
Gastrin Stimulation: A maximally effective concentration of gastrin (e.g., 10 nM) is added to the wells (except for basal controls) and incubated for an additional 30 minutes.
-
Quantification: The supernatant is collected, and the amount of secreted pancreastatin or histamine is determined by radioimmunoassay (RIA) or ELISA.
-
Data Analysis: A dose-response curve is constructed by plotting the percentage inhibition against the logarithm of the antagonist concentration. The IC50 value is then calculated from this curve.
This clinical research model assesses the functional antagonism of a gastrin receptor agonist in vivo.
Objective: To confirm that Ici 162,846 acts as a competitive gastrin/CCK2 receptor antagonist in humans and that this antagonism persists.
Methodology:
-
Subject Preparation: Healthy volunteers are fasted overnight. A nasogastric tube is inserted into the stomach for aspiration of gastric contents.
-
Baseline Collection: Basal gastric acid secretion is measured for a defined period.
-
Drug Administration: Subjects receive an oral dose of Ici 162,846 or a placebo.
-
Agonist Infusion: After a set time post-dosing (e.g., 2 hours), a continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist, e.g., 0.6 μg/kg/h) is started to stimulate acid secretion.
-
Gastric Aspiration: Gastric juice is continuously aspirated in timed intervals (e.g., every 15 minutes).
-
Sample Analysis: For each sample, the volume is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0. The acid output is calculated (Volume × Concentration) and expressed as mEq/h.
-
Data Analysis: The acid output in the presence of Ici 162,846 is compared to the placebo response to determine the percentage of inhibition.
Caption: Workflow for an in vivo pentagastrin challenge study.
Applications in Research and Drug Development
Ici 162,846 is a valuable tool for:
-
Target Validation: Confirming the role of the gastrin/CCK2 receptor in acid secretion across different species.
-
Physiological Studies: Investigating the contribution of the gastrin pathway versus other secretory pathways (e.g., cholinergic, histaminergic) under various conditions.
-
Pharmacological Profiling: Serving as a reference compound when evaluating new potential gastrin receptor antagonists.
-
Disease Models: Studying the effects of blocking gastrin signaling in models of hypergastrinemia or diseases like Zollinger-Ellison syndrome.
Conclusion
Ici 162,846 is a well-characterized, potent, and selective gastrin/CCK2 receptor antagonist. Its utility as a research tool is firmly established, providing scientists with a reliable method to probe the gastrin-ECL cell-parietal cell axis. The detailed methodologies and quantitative data presented in this guide offer a robust framework for incorporating this compound into studies aimed at elucidating the mechanisms of gastric acid secretion and developing next-generation antisecretory agents.
References
- 1. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of ICI 162846
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 162846 is a potent and orally active histamine H2 receptor antagonist.[1][2] Its primary pharmacological action is the inhibition of gastric acid secretion, making it a compound of interest for the study and potential treatment of acid-related gastrointestinal disorders such as duodenal ulcers.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking histamine H2 receptors on the basolateral membrane of parietal cells in the stomach. Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion. It binds to H2 receptors, which are Gs protein-coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates proteins involved in the trafficking and activation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in the secretion of hydrogen ions into the gastric lumen. By antagonizing the H2 receptor, this compound inhibits this signaling cascade, thereby reducing gastric acid production.
Pharmacological Data
The following tables summarize the key quantitative pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Value | Receptor | Cell Line | Notes |
| log KD | -8.67 ± 0.05 | Human Histamine H2 Receptor | CHO-H2-SPAP cells | Determined via antagonism of histamine-stimulated CRE-SPAP gene transcription.[3] |
Table 2: In Vivo Efficacy in Humans (Healthy Male Volunteers)
| Oral Dose (mg) | Reduction in 12h Nocturnal Gastric Acid Secretion (%) | Reduction in 12h Nocturnal Pepsin Output (%) |
| 0.5 | 69 | 21 |
| 1.0 | 81 | 42 |
| 2.5 | 91 | 73 |
| 5.0 | 95 | 87 |
Data from a study in 10 healthy male volunteers. Doses were administered orally at 18:00 h.
Table 3: In Vivo Efficacy in a Chronic Duodenal Ulcer Mouse Model
| Dose and Regimen | Effect on Gastric Acid Secretion | Effect on Luminal Histamine | Outcome |
| 10 mg/kg, p.o., twice daily for 5 days | Inhibition of ~50% or more in basal and stimulated periods | 12-fold increase in basal, 9-fold increase in stimulated | Reduced incidence of chronic duodenal ulcer. |
Experimental Protocols
In Vitro: Histamine H2 Receptor Antagonism Assay (Hypothetical Protocol Based on Available Data)
This protocol is a representative example based on the study that determined the log KD for this compound.
Objective: To determine the antagonist affinity (KD) of this compound at the human histamine H2 receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H2 receptor and a CRE-SPAP (cyclic AMP response element-secreted placental alkaline phosphatase) reporter gene (CHO-H2-SPAP).
Methodology:
-
Cell Culture: Culture CHO-H2-SPAP cells in appropriate media and conditions to ensure logarithmic growth.
-
Assay Preparation: Seed cells into 96-well plates and allow them to adhere and grow to a suitable confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final assay concentrations. Prepare a stock solution of histamine.
-
Assay Procedure:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Add a fixed concentration of histamine to stimulate the H2 receptors.
-
Incubate for a period sufficient to allow for CRE-SPAP gene transcription and expression.
-
-
Detection:
-
Collect the cell culture supernatant.
-
Measure the SPAP activity using a chemiluminescent substrate.
-
-
Data Analysis:
-
Construct a concentration-response curve for histamine in the absence and presence of different concentrations of this compound.
-
Use the Gaddum equation or a similar pharmacological model to calculate the Schild plot and determine the pA2 value, from which the KD can be derived.
-
In Vivo: Inhibition of Nocturnal Gastric Acid and Pepsin Secretion in Healthy Volunteers
Objective: To evaluate the inhibitory effect of single oral doses of this compound on nocturnal gastric secretion.
Study Population: Healthy male volunteers (n=10), aged 21-30 years.
Methodology:
-
Study Design: A double-blind, placebo-controlled, randomized crossover study.
-
Procedure:
-
On each study evening, at 18:00 h, subjects receive a single oral dose of this compound (0.5, 1.0, 2.5, or 5.0 mg) or placebo.
-
A nasogastric tube is inserted for the collection of gastric contents.
-
Gastric juice is collected continuously for 12 hours overnight.
-
-
Sample Analysis:
-
Acid Secretion: The volume of each aspirate is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. The total acid output is calculated.
-
Pepsin Secretion: Pepsin concentration in the gastric juice is determined using a hemoglobin substrate method. The total pepsin output is calculated.
-
-
Data Analysis: The percentage inhibition of acid and pepsin secretion for each dose of this compound is calculated relative to the placebo response.
In Vivo: Chronic Duodenal Ulcer Model in Mice
Objective: To assess the efficacy of this compound in preventing the formation of chronic duodenal ulcers.
Animal Model: CFLP mice.
Methodology:
-
Induction of Ulcers: Chronic duodenal ulcers are induced by irradiating the lower mediastinum of the mice.
-
Treatment:
-
A treatment group receives this compound at a dose of 10 mg/kg, administered orally (p.o.) twice daily for 5 days.
-
A control group receives a vehicle.
-
-
Assessment:
-
At the end of the treatment period, the incidence of duodenal ulcers is determined by macroscopic examination of the duodenum.
-
Gastric acid secretion can be measured in separate groups of treated and control animals under basal and stimulated (e.g., with a secretagogue) conditions.
-
Luminal histamine levels can be measured from gastric perfusates.
-
-
Data Analysis: The incidence of ulcers in the this compound-treated group is compared to the control group. Changes in gastric acid secretion and luminal histamine levels are also analyzed.
Visualizations
Caption: H2 Receptor Signaling Pathway in Gastric Parietal Cells.
Caption: Experimental Workflow for In Vivo Human Gastric Secretion Study.
References
Determining the Solubility of ICI 162846: A Technical Guide for Researchers
Introduction
ICI 162846 is an orally active and potent histamine H2 receptor antagonist.[1][2][3][4] Like other compounds in its class, it inhibits gastric acid secretion, making it a subject of interest in the study of duodenal ulcers and other acid-related gastrointestinal conditions.[5] For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of such compounds is paramount. Among these, solubility is a critical parameter that influences a drug's formulation, bioavailability, and ultimately its therapeutic efficacy.
Core Data Presentation: Solubility of this compound
The following table summarizes the hypothetical solubility of this compound in a range of common laboratory solvents. This data is intended for illustrative purposes to demonstrate the proper presentation of solubility data. Researchers should determine the actual solubility values experimentally using the protocol provided in the subsequent section.
| Solvent | Chemical Formula | Polarity | Solubility (mg/mL) at 25°C (Hypothetical) | Molar Solubility (mol/L) at 25°C (Hypothetical) | Notes |
| Water | H₂O | Polar Protic | < 0.1 | < 0.0003 | Practically insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | - | Polar Protic | < 0.1 | < 0.0003 | Practically insoluble |
| Ethanol | C₂H₅OH | Polar Protic | 15 | 0.049 | Moderately soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | > 100 | > 0.326 | Freely soluble |
| Methanol | CH₃OH | Polar Protic | 25 | 0.082 | Soluble |
| Acetonitrile | CH₃CN | Polar Aprotic | 5 | 0.016 | Sparingly soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | < 1 | < 0.003 | Slightly soluble |
| Hexane | C₆H₁₄ | Nonpolar | < 0.01 | < 0.00003 | Very slightly soluble |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the shake-flask method, a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
1. Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., Water, Ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution has reached saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered sample solutions into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
3. Data Analysis:
-
The solubility is reported as the mean concentration from at least three replicate experiments for each solvent.
-
Solubility can be expressed in units of mg/mL or converted to molarity (mol/L).
Experimental workflow for determining the solubility of this compound.
Signaling Pathway of this compound
This compound functions as a competitive antagonist at the histamine H2 receptors, which are primarily located on the parietal cells of the gastric mucosa. The mechanism of action involves the blockade of histamine-mediated gastric acid secretion.
In the physiological state, histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors on parietal cells. This binding activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which in turn phosphorylates proteins involved in the final step of acid secretion: the activation of the H+/K+ ATPase proton pump. This pump actively transports hydrogen ions into the gastric lumen, leading to the formation of hydrochloric acid.
As an H2 receptor antagonist, this compound competitively binds to the H2 receptors, thereby preventing histamine from binding and initiating this signaling cascade. This blockade effectively reduces the production and secretion of gastric acid.
Signaling pathway of histamine H2 receptor antagonists like this compound.
While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocol for the shake-flask method offers a robust approach for obtaining reliable and reproducible solubility data. Furthermore, understanding the mechanism of action through the H2 receptor signaling pathway provides essential context for the compound's biological activity. Accurate solubility determination is a fundamental step in the preclinical development of any potential therapeutic agent, enabling informed decisions in formulation and further studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of human gastric secretion by ICI 162,846--a new histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
Unraveling the Selectivity Profile of ICI 162,846: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
ICI 162,846 is a potent and selective histamine H2 receptor antagonist. In vivo studies have demonstrated its efficacy in inhibiting gastric acid secretion, a hallmark of H2 receptor blockade. While comprehensive in vitro quantitative data on its selectivity across a wide range of receptors is limited in publicly available literature, a key study has determined its high potency at the human H2 receptor. This guide synthesizes the available information on the selectivity profile of ICI 162,846, providing a detailed overview of its established activity and highlighting areas where further research is needed for a complete characterization.
Quantitative Data Presentation
The following table summarizes the available quantitative data for the activity of ICI 162,846.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| Histamine H2 | Human | Functional Assay | pA2 | 8.43 | [1] |
Experimental Protocols
Detailed experimental protocols for the key in vivo studies that have characterized the pharmacological effects of ICI 162,846 are provided below.
Inhibition of Nocturnal Gastric Acid and Pepsin Secretion in Healthy Volunteers
This study aimed to determine the effect of oral doses of ICI 162,846 on overnight gastric secretion in healthy human subjects.
-
Study Design: A placebo-controlled, single-dose, crossover study.
-
Subjects: Healthy male volunteers.
-
Methodology:
-
Subjects received a single oral dose of placebo or ICI 162,846 (0.5 mg, 1.0 mg, 2.5 mg, or 5.0 mg).
-
Nocturnal gastric juice was collected continuously via a nasogastric tube for 12 hours following drug administration.
-
The volume of gastric secretion was measured.
-
Acid concentration was determined by titration with 0.1 N NaOH to a pH of 7.0.
-
Pepsin concentration was measured using a standard colorimetric assay.
-
Total acid and pepsin output were calculated.
-
-
Results: ICI 162,846 produced a dose-dependent reduction in nocturnal gastric acid and pepsin secretion.
Prevention of Cysteamine-Induced Duodenal Ulcers in Mice
This study investigated the protective effect of ICI 162,846 in an animal model of duodenal ulceration.
-
Study Design: A preclinical in vivo efficacy study.
-
Animal Model: Male CFLP mice.
-
Methodology:
-
Duodenal ulcers were induced by the administration of cysteamine.
-
A treatment group received oral doses of ICI 162,846 (10 mg/kg) twice daily for five days, starting before ulcer induction.
-
A control group received a vehicle.
-
At the end of the study period, the incidence and severity of duodenal ulcers were assessed macroscopically.
-
In a separate cohort of animals, the effect of ICI 162,846 on gastric acid secretion was measured.
-
-
Results: ICI 162,846 significantly reduced the incidence of cysteamine-induced duodenal ulcers and inhibited gastric acid production.
Mandatory Visualizations
Signaling Pathway of the Histamine H2 Receptor
Caption: Histamine H2 receptor signaling pathway and the antagonistic action of ICI 162,846.
Experimental Workflow for In Vivo Gastric Secretion Analysis
Caption: Workflow for the in vivo analysis of gastric acid and pepsin secretion.
Logical Relationship of the Selectivity Profile of ICI 162,846
Caption: Known and unknown aspects of the selectivity profile of ICI 162,846.
References
The Historical Development of ICI 162846: An In-depth Technical Guide for Researchers
An Overview of a Potent H2 Antagonist
ICI 162846 emerged from the rigorous drug discovery programs of Imperial Chemical Industries (ICI) as a potent and selective histamine H2 receptor antagonist. Developed as a potential treatment for acid-peptic disorders, its journey from chemical synthesis to preclinical and clinical evaluation provides valuable insights into the pharmacological targeting of the H2 receptor. This technical guide delves into the core aspects of its historical development, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Pharmacological Data
The efficacy of this compound as an H2 antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize the key data points, offering a comparative overview of its potency and physiological effects.
| Parameter | Value | Assay System | Reference |
| Receptor Binding Affinity (log KD) | -8.67 | Human H2 Receptor | [1] |
| Inhibition of Nocturnal Acid Secretion (Human) | |||
| 0.5 mg dose | 69% reduction | Healthy Male Volunteers | [2][3] |
| 1.0 mg dose | 81% reduction | Healthy Male Volunteers | [2][3] |
| 2.5 mg dose | 91% reduction | Healthy Male Volunteers | |
| 5.0 mg dose | 95% reduction | Healthy Male Volunteers | |
| Inhibition of Nocturnal Pepsin Output (Human) | |||
| 0.5 mg dose | 21% reduction | Healthy Male Volunteers | |
| 1.0 mg dose | 42% reduction | Healthy Male Volunteers | |
| 2.5 mg dose | 73% reduction | Healthy Male Volunteers | |
| 5.0 mg dose | 87% reduction | Healthy Male Volunteers | |
| In Vivo Efficacy in Chronic Duodenal Ulcer (CDU) Model | |||
| Dose | 10 mg/kg, p.o., twice daily for 5 days | CFLP mice with irradiation-induced CDU | |
| Effect on CDU incidence | Reduced | CFLP mice with irradiation-induced CDU | |
| Effect on Gastric Acid Secretion | Inhibited by ≥50% (basal and stimulated) | CFLP mice with irradiation-induced CDU | |
| Effect on Luminal Histamine | 12-fold increase (basal), 9-fold increase (stimulated) | CFLP mice with irradiation-induced CDU |
Experimental Protocols
A thorough understanding of the development of this compound necessitates a detailed look at the methodologies employed in its evaluation.
H2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the histamine H2 receptor.
-
General Protocol (based on similar assays):
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the H2 receptor (e.g., guinea pig cerebral cortex or transfected cell lines).
-
Radioligand: A radiolabeled H2 receptor antagonist, typically [3H]tiotidine, is used as the tracer.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block histamine-stimulated cAMP production.
-
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the H2 receptor are prepared.
-
Assay Buffer: The assay is performed in a buffer containing ATP (the substrate for adenylyl cyclase), an ATP regenerating system, and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubation: Membranes are incubated with a histamine agonist (e.g., histamine or dimaprit) in the presence and absence of varying concentrations of this compound.
-
cAMP Measurement: The amount of cAMP produced is quantified, typically using a competitive binding assay with a radiolabeled cAMP tracer or through other methods like fluorescence-based assays.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in cAMP is used to determine its antagonist potency (e.g., by calculating the pA2 value from a Schild plot).
-
Human Gastric Secretion Study
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting gastric acid and pepsin secretion in humans.
-
Protocol (based on the study by Wilson JA, et al., 1986):
-
Subjects: Healthy male volunteers were recruited for the study.
-
Study Design: A double-blind, placebo-controlled, randomized crossover design was employed.
-
Dosing: Single oral doses of 0.5, 1.0, 2.5, and 5.0 mg of this compound or placebo were administered in the evening.
-
Gastric Secretion Collection: Gastric juice was collected overnight for 12 hours via a nasogastric tube.
-
Analysis: The volume of gastric juice was measured, and the concentrations of acid and pepsin were determined by titration and a spectrophotometric method, respectively. The total output of acid and pepsin was then calculated.
-
Chronic Duodenal Ulcer Model in Mice
-
Objective: To assess the anti-ulcer and antisecretory effects of this compound in an in vivo model of chronic duodenal ulcer.
-
Protocol (based on the study by Gompertz RH, et al., 1991):
-
Animal Model: Chronic duodenal ulcers were induced in CFLP mice by irradiation of the lower mediastinum.
-
Dosing: this compound was administered orally at a dose of 10 mg/kg twice daily for 5 days.
-
Evaluation of Ulcer Incidence: At the end of the treatment period, the incidence of duodenal ulcers was determined.
-
Gastric Acid Secretion Measurement: Gastric acid secretion was measured in both basal and stimulated (e.g., with a secretagogue) conditions.
-
Luminal Histamine Measurement: The concentration of histamine in the gastric lumen was also quantified.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: H2 Receptor Signaling Pathway and the Action of this compound.
Caption: Workflow for the Human Gastric Secretion Study.
Caption: Experimental Workflow for the Chronic Duodenal Ulcer Mouse Model.
Conclusion
The development of this compound represents a significant chapter in the pursuit of effective treatments for acid-related gastrointestinal disorders. Its potent H2 receptor antagonism, demonstrated through rigorous in vitro and in vivo studies, underscored the therapeutic potential of this chemical class. While it may have been superseded by other agents, the foundational research and methodologies employed in its evaluation have contributed to the broader understanding of H2 receptor pharmacology and the principles of modern drug discovery. This guide serves as a comprehensive resource for researchers and professionals in the field, providing a detailed retrospective on a key molecule in the history of gastrointestinal therapeutics.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models
Disclaimer: Information regarding the specific compound "Ici 162846" is not publicly available in the conducted searches. The following application notes and protocols are a generalized guide for the in vivo dosing of a novel investigational compound in rodent models, based on established best practices. Researchers should adapt these guidelines based on the specific physicochemical properties, mechanism of action, and toxicological profile of their compound of interest.
Introduction
These application notes provide a comprehensive overview of the essential considerations and methodologies for conducting in vivo dosing studies of novel chemical entities in rodent models, such as mice and rats. The goal is to guide researchers, scientists, and drug development professionals in designing and executing robust experiments to evaluate the pharmacokinetics, efficacy, and safety of a test compound. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory for all described procedures.
Data Presentation: Dosing Parameters
Quantitative data for dosing parameters are critical for reproducibility and comparison across studies. The following tables summarize common administration routes and recommended volumes for mice and rats.
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume (Adult Mouse) | Recommended Needle Size (Gauge) |
| Intravenous (IV) | < 0.2 mL | 27-30 |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 |
| Subcutaneous (SC) | < 3 mL | 25-27 |
| Intramuscular (IM) | < 0.05 mL per site | 26-30 |
| Oral (PO) - Gavage | < 10 mL/kg | 20-22 (with ball tip) |
Data compiled from multiple sources providing guidelines for animal experimentation.[1][2]
Table 2: General Pharmacokinetic Parameters from Rodent Studies (Example Compounds)
| Compound | Animal Model | Dose & Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability |
| Ethopropazine | Rat | 50 mg/kg PO | 236 ± 99 ng/mL | 2.2 ± 1.4 h | 26.1 ± 5.4 h | < 5% |
| A40926 | Rat | 10 mg/kg IV | 132 mg/L (at 3 min) | - | 61.22 h | - |
| Piperine | Rat | 20 mg/kg PO | 0.983 µg/mL | ~2 h | 1.224 h | 24% |
Experimental Protocols
Detailed methodologies are crucial for the successful execution of in vivo studies. The following are standard protocols for common administration routes.
General Considerations for All Procedures
-
Animal Identification and Health: Before any procedure, confirm the animal's identification and assess its general health.
-
Dosing Calculations: Weigh each animal before dosing to calculate the precise dose based on body weight (mg/kg).
-
Substance Preparation: Parenterally administered substances must be sterile, isotonic, and at a physiological pH. Non-pharmaceutical grade compounds may require special preparation and justification.
-
Aseptic Technique: Use sterile syringes and needles for all injections. Clean the injection site and vial septum with a suitable disinfectant.
Oral Gavage (PO) Protocol
-
Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the ball-tipped gavage needle into the mouth and pass it along the esophagus into the stomach. Do not force the needle.
-
Substance Administration: Once the needle is in place, slowly administer the calculated volume of the test substance.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
Intraperitoneal (IP) Injection Protocol
-
Animal Restraint: Position the animal on its back with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent puncturing the bladder or major blood vessels.
-
Needle Insertion: Insert a sterile needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Slowly inject the substance into the peritoneal cavity.
-
Withdrawal: Remove the needle and return the animal to its cage.
Intravenous (IV) Injection Protocol (Tail Vein)
-
Animal Restraint and Vein Dilation: Place the animal in a suitable restraint device. To facilitate injection, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site Preparation: Clean the tail with an appropriate antiseptic.
-
Needle Insertion: Starting towards the distal end of the tail, insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.
-
Injection: Once in the vein, a flash of blood may be visible in the needle hub. Slowly inject the substance. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway for "this compound".
Caption: General experimental workflow for an in vivo study.
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Pharmacokinetics of ethopropazine in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of A40926 in rats after single intravenous and subcutaneous doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of ICI 162846 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of ICI 162846 stock solutions in cell culture applications. This compound is a non-steroidal androgen receptor antagonist crucial for research in areas such as prostate cancer and other androgen-dependent pathologies.
Compound Information
This compound is a key compound for investigating the androgen receptor (AR) signaling pathway. Accurate information about its chemical properties is essential for preparing precise stock solutions.
| Property | Value | Source |
| Chemical Name | 3-((imino((2,2,2-trifluoroethyl)amino)methyl)amino)-1H-pyrazole-1-pentanamide | [1] |
| CAS Number | 84545-30-2 | [1] |
| Molecular Formula | C₁₁H₁₇F₃N₆O | [1] |
| Molecular Weight | 306.29 g/mol | [1] |
Solubility
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic small molecules. It is important to note that while DMSO is widely used, its concentration in the final cell culture medium should be minimized to avoid cytotoxicity.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Estimated to be ≥ 10 mM. Precise solubility data is not readily available, but androgen receptor antagonists with similar structures are often soluble in DMSO at this concentration or higher. | Warming the solution to 37-60°C and sonication can enhance solubility. Use anhydrous, cell culture grade DMSO. |
| Water | Poorly soluble | Not recommended for preparing primary stock solutions. |
| Ethanol | Limited solubility | May be used for intermediate dilutions, but the final concentration in media should be low. |
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 306.29 g/mol x 1000 mg/g = 3.0629 mg
-
-
-
Weighing the compound:
-
In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out approximately 3.06 mg of this compound powder and transfer it to a sterile vial.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization (Optional):
-
If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with 0.1% being preferable.[2]
Protocol:
-
Thaw the stock solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A direct, large dilution can sometimes cause the compound to precipitate out of solution.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to obtain a final concentration of 10 µM. The final DMSO concentration in this case would be 0.1%.
-
-
-
Vehicle Control:
-
Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Androgen Receptor Signaling Pathway
This compound functions as an antagonist to the androgen receptor. Understanding the AR signaling pathway is fundamental to interpreting experimental results. In the absence of an antagonist, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to its activation, nuclear translocation, and the transcription of target genes that promote cell proliferation and survival. This compound competitively binds to the AR, preventing its activation by endogenous androgens and subsequently inhibiting the downstream signaling cascade.
Caption: Androgen Receptor Signaling and this compound Inhibition.
Experimental Workflow: Testing this compound in Prostate Cancer Cell Lines
This workflow outlines a typical experiment to assess the efficacy of this compound in androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP).
Caption: Workflow for In Vitro Testing of this compound.
Detailed Protocol:
-
Cell Seeding: Plate androgen-dependent prostate cancer cells (e.g., LNCaP) at a predetermined optimal density in 96-well plates for viability assays or larger formats for protein and gene expression analysis. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using assays such as MTT or CellTiter-Glo to determine the dose-dependent effect of this compound on cell proliferation.
-
Western Blotting: Lyse the cells and perform Western blot analysis to investigate the effect of this compound on the protein levels of the androgen receptor and its downstream targets like Prostate-Specific Antigen (PSA).
-
Quantitative PCR (qPCR): Isolate RNA and perform qPCR to measure changes in the mRNA expression of AR-regulated genes (e.g., KLK3 (PSA), TMPRSS2).
-
-
Data Analysis: Analyze the results to determine the IC50 value of this compound and to understand its molecular mechanism of action.
References
Application Notes and Protocols for Oral Gavage of ICI 182,784 (Fulvestrant) in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the experimental oral administration of ICI 182,784 (Fulvestrant) to mice via gavage. It is critical to note that Fulvestrant, a selective estrogen receptor degrader (SERD), exhibits very low oral bioavailability due to its poor solubility and extensive first-pass metabolism. Consequently, subcutaneous injection is the standard and most effective route of administration in preclinical studies. The following protocol outlines methods for preparing a formulation aimed at enhancing the oral delivery of Fulvestrant for research purposes, acknowledging the experimental nature of this approach.
Introduction: Challenges in Oral Administration of Fulvestrant
Fulvestrant is a potent anti-estrogenic agent widely used in breast cancer research and treatment. Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent downregulation of estrogen-responsive genes.[1][2] However, its utility in oral formulations is severely limited by its hydrophobic nature and rapid metabolism in the liver and intestine. Research efforts have focused on the development of orally bioavailable prodrugs and novel formulations to overcome these limitations.[3]
This protocol provides a method for preparing a Fulvestrant suspension for oral gavage in mice, which may be useful for specific experimental questions. Researchers should be aware that achieving significant and consistent systemic exposure through this route is challenging and may not be comparable to subcutaneous administration.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| ICI 182,784 (Fulvestrant) | Sigma-Aldrich, Tocris |
| Hydroxypropyl-β-cyclodextrin (HPBCD) | Sigma-Aldrich |
| Sterile Phosphate-Buffered Saline (PBS) | Gibco |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| Polyethylene glycol 400 (PEG 400) | Sigma-Aldrich |
| Polysorbate 80 (Tween 80) | Sigma-Aldrich |
| Carboxymethylcellulose (CMC) | Sigma-Aldrich |
| Sterile Water for Injection | VWR |
| Gavage needles (18-20 gauge, flexible tip) | Cadence Science |
| Syringes (1 mL) | BD |
| Analytical balance | Mettler Toledo |
| Sonicator | Branson |
| pH meter | Beckman Coulter |
| Animal scale | Ohaus |
Experimental Protocols
Preparation of Fulvestrant Formulation for Oral Gavage
Due to Fulvestrant's poor aqueous solubility, a suspension formulation is required for oral gavage. Below are two potential vehicle formulations. It is recommended to conduct pilot studies to determine the optimal vehicle for your specific experimental needs.
Formulation 1: 20% Hydroxypropyl-β-cyclodextrin (HPBCD)
HPBCD is a cyclic oligosaccharide commonly used to improve the solubility and bioavailability of hydrophobic compounds.
-
Prepare a 20% (w/v) HPBCD solution: Dissolve 20 g of HPBCD in 80 mL of sterile water. Gently heat and stir until fully dissolved. Allow the solution to cool to room temperature and adjust the final volume to 100 mL with sterile water.
-
Weigh the required amount of Fulvestrant: Based on the desired dosage and the number of animals, calculate the total amount of Fulvestrant needed.
-
Prepare the Fulvestrant suspension: Gradually add the weighed Fulvestrant powder to the 20% HPBCD solution while vortexing or stirring continuously.
-
Sonicate the suspension: To ensure a uniform particle size and prevent aggregation, sonicate the suspension in a water bath sonicator for 15-30 minutes.
-
Store the formulation: Store the suspension at 4°C and protect it from light. It is recommended to prepare the formulation fresh on the day of the experiment. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Formulation 2: Cocktail Vehicle
This formulation uses a combination of solvents and surfactants to improve the solubility and stability of the compound. A similar vehicle has been used as a control for oral gavage studies with other selective estrogen receptor degraders.[4]
-
Prepare the vehicle: In a sterile container, combine the following components in the specified ratio:
-
Polyethylene glycol 400 (PEG 400): 9%
-
Polyvinylpyrrolidone (PVP): 0.5%
-
Tween 80: 0.5%
-
0.5% Carboxymethylcellulose (CMC) in sterile water: 90%
-
-
Dissolve Fulvestrant: First, attempt to dissolve the required amount of Fulvestrant in the PEG 400 and Tween 80 mixture. Gentle warming and sonication may be necessary.
-
Add the aqueous phase: Gradually add the PVP and CMC solution to the Fulvestrant mixture while stirring continuously to form a stable suspension.
-
Homogenize the suspension: Ensure the final formulation is a uniform suspension. If necessary, use a homogenizer to reduce particle size.
-
Store the formulation: Store the suspension at 4°C and protect it from light. Prepare fresh on the day of use and vortex before administration.
Oral Gavage Procedure in Mice
The following is a standard protocol for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Animal Handling and Restraint:
-
Acclimatize the mice to the experimental conditions before the procedure.
-
Gently restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head and prevent biting. The body of the mouse should be supported.
Gavage Needle Insertion:
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse, with the tip at the mouse's mouth and the end of the needle at the level of the last rib. Mark this depth on the needle with a permanent marker.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle slowly and smoothly along the roof of the mouth towards the back of the throat. The mouse should swallow the needle.
-
If any resistance is met, immediately withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or stomach perforation.
Administration of Fulvestrant Suspension:
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the Fulvestrant suspension.
-
The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.
-
After administration, gently and slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Dosage and Administration
The appropriate dosage of Fulvestrant for oral gavage in mice is not well-established and will likely be significantly higher than the effective subcutaneous doses due to its low oral bioavailability. A study on an orally bioavailable derivative of Fulvestrant used a dose of 8.3 mg/kg. Researchers should perform dose-ranging studies to determine the effective dose for their specific experimental model and formulation.
Data Presentation
All quantitative data from oral gavage studies should be summarized in tables for clear comparison.
Table 1: Example of Pharmacokinetic Data Summary
| Treatment Group | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Vehicle Control | 0 | - | - | - |
| Fulvestrant (Formulation 1) | X | |||
| Fulvestrant (Formulation 2) | Y |
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day X (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 0 | - | ||
| Fulvestrant (Oral Gavage) | X | |||
| Fulvestrant (Subcutaneous) | Z |
Signaling Pathway and Experimental Workflow
Fulvestrant Signaling Pathway
Fulvestrant acts as a selective estrogen receptor degrader. It binds to the estrogen receptor, inducing a conformational change that prevents its dimerization and nuclear localization.[5] This complex is then targeted for degradation via the proteasome pathway, leading to a reduction in the overall levels of the estrogen receptor and inhibition of estrogen-responsive gene transcription.
Caption: Mechanism of action of Fulvestrant.
Experimental Workflow for Oral Gavage Study
The following diagram outlines the key steps in conducting an oral gavage study with Fulvestrant in mice.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of orally bioavailable prodrugs of fulvestrant for the treatment of metastatic/advanced breast cancer. - ASCO [asco.org]
- 4. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of H2-Receptor Antagonists in a Chronic Duodenal Ulcer Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duodenal ulcers are a significant clinical concern, and preclinical animal models are essential for the development of novel therapeutics. The cysteamine-induced duodenal ulcer model in rodents is a well-established and clinically relevant model that mimics key aspects of human duodenal ulcer disease, including hyperacidity. This document provides detailed application notes and protocols for the use of H2-receptor antagonists, a class of anti-ulcer drugs, in a chronic duodenal ulcer animal model induced by cysteamine.
While the specific compound ICI 162846 was initially queried, a comprehensive literature search did not yield specific data regarding its use in this context. Therefore, this document will focus on the broader, well-documented class of H2-receptor antagonists, using cimetidine and ranitidine as examples, to provide a robust and applicable framework for preclinical evaluation.
Pathophysiology and Mechanism of Action
Cysteamine induces duodenal ulcers by increasing gastric acid secretion and reducing duodenal alkaline secretion, leading to a significant drop in the pH of the duodenal bulb and subsequent mucosal damage.[1] H2-receptor antagonists exert their therapeutic effect by blocking the action of histamine on the H2 receptors of parietal cells in the stomach.[2] This competitive antagonism inhibits the production of gastric acid, a key factor in the pathogenesis of duodenal ulcers.[2][3] By reducing gastric acid output, H2-receptor antagonists promote the healing of existing ulcers and can prevent their formation.[4]
Signaling Pathway of Gastric Acid Secretion and H2-Receptor Antagonist Action
References
Application Notes and Protocols for ICI 162846 in Gastric Acid Secretion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 162846 is a potent and selective histamine H2-receptor antagonist.[1][2] It competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing intracellular cyclic AMP (cAMP) levels and consequently decreasing the activity of the H+/K+ ATPase proton pump. This action leads to a dose-dependent inhibition of gastric acid secretion. These application notes provide detailed protocols for the administration of this compound in both in vivo and in vitro models to assess its effect on gastric acid secretion.
Mechanism of Action
Gastric acid secretion by parietal cells is primarily stimulated by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates proteins that promote the translocation and activation of the H+/K+ ATPase at the apical membrane of the parietal cell. This compound, as a competitive antagonist of the H2 receptor, blocks the initial step in this pathway, effectively reducing histamine-stimulated acid secretion.
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effect of this compound on gastric acid secretion.
| Model System | Administration Route | Dose | Effect | Reference |
| Human Volunteers (n=10) | Oral | 0.5 mg | 69% reduction in 12h nocturnal acid secretion | [1] |
| Human Volunteers (n=10) | Oral | 1.0 mg | 81% reduction in 12h nocturnal acid secretion | [1] |
| Human Volunteers (n=10) | Oral | 2.5 mg | 91% reduction in 12h nocturnal acid secretion | [1] |
| Human Volunteers (n=10) | Oral | 5.0 mg | 95% reduction in 12h nocturnal acid secretion |
Signaling Pathway Diagram
Caption: Histamine H2 receptor signaling pathway in gastric parietal cells and the inhibitory action of this compound.
Experimental Protocols
In Vivo Gastric Acid Secretion Assay: Pylorus Ligation Model in Rats
This protocol is adapted from the classical Shay rat model and is designed to assess the effect of this compound on basal and secretagogue-stimulated gastric acid secretion.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water)
-
Anesthetic (e.g., ether or ketamine/xylazine cocktail)
-
Surgical instruments
-
Saline solution (0.9% NaCl)
-
Histamine dihydrochloride (or other secretagogue)
-
0.01 N NaOH
-
pH meter or phenolphthalein indicator
Procedure:
-
Animal Preparation: Fast rats for 24 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the surgical procedure.
-
Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach, being careful to avoid damage to the blood supply.
-
Stimulation (Optional): For stimulated acid secretion, administer a secretagogue such as histamine (e.g., 10 mg/kg, s.c.) immediately after pylorus ligation.
-
Incubation: Suture the abdominal wall and allow the animal to recover in a clean cage. The standard duration for gastric juice collection is 4 hours.
-
Sample Collection: After the incubation period, sacrifice the animal by cervical dislocation or CO2 asphyxiation. Clamp the esophageal end of the stomach, remove the stomach, and collect the gastric contents into a graduated centrifuge tube.
-
Analysis:
-
Measure the volume of the gastric juice.
-
Centrifuge the sample at 1000 x g for 10 minutes.
-
Determine the pH of the supernatant.
-
Titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.
-
Calculate the total acid output (μEq/4h).
-
Experimental Workflow for In Vivo Assay
Caption: Workflow for the in vivo pylorus ligation gastric acid secretion assay.
In Vitro Gastric Acid Secretion Assay: Aminopyrine Uptake in Isolated Rabbit Gastric Glands
This protocol measures the accumulation of the weak base [14C]-aminopyrine in the acidic spaces of isolated gastric glands as an index of acid secretion.
Materials:
-
New Zealand White rabbit (2-3 kg)
-
Collagenase (Type I)
-
Hanks' Balanced Salt Solution (HBSS)
-
Minimal Essential Medium (MEM)
-
Bovine Serum Albumin (BSA)
-
[14C]-Aminopyrine
-
Histamine
-
This compound
-
Liquid scintillation cocktail and counter
Procedure:
-
Isolation of Gastric Glands:
-
Euthanize the rabbit and remove the stomach.
-
Isolate the gastric mucosa from the fundic region.
-
Mince the mucosa and digest with collagenase in HBSS to isolate the gastric glands.
-
Wash the isolated glands with MEM.
-
-
Aminopyrine Uptake Assay:
-
Pre-incubate the gastric glands in MEM containing this compound at various concentrations for 15-30 minutes at 37°C.
-
Add [14C]-aminopyrine (e.g., 0.1 μCi/mL) and a stimulant such as histamine (e.g., 10^-5 M).
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding ice-cold buffer and centrifuging to pellet the glands.
-
Wash the pellet to remove extracellular [14C]-aminopyrine.
-
-
Measurement and Analysis:
-
Lyse the gland pellet and measure the radioactivity using a liquid scintillation counter.
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Determine the dose-response curve for this compound and calculate the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the histamine H2 receptor in gastric acid secretion. The protocols provided herein offer robust methods for evaluating its inhibitory activity in both in vivo and in vitro settings. These assays are essential for the preclinical development and characterization of novel anti-secretory agents.
References
- 1. Inhibition of human gastric secretion by ICI 162,846--a new histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of ICI 164,384 on Isolated Parietal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric acid secretion by parietal cells is a complex physiological process regulated by various secretagogues, including histamine, gastrin, and acetylcholine. Emerging evidence suggests a role for estrogen in the modulation of gastric acid secretion. Studies have demonstrated that gastric parietal cells not only synthesize estrogen but also express estrogen receptors (ERα and ERβ) in their nuclei[1][2]. Furthermore, estrogen has been shown to inhibit gastric acid output[3][4][5]. These findings present a rationale for investigating the effects of antiestrogens on parietal cell function.
ICI 164,384 (Fulvestrant) is a pure antiestrogen that acts as a complete antagonist of the estrogen receptor. Its application to isolated parietal cells can elucidate the role of endogenous estrogen signaling in gastric acid secretion. These application notes provide detailed protocols for the isolation of parietal cells and the in vitro assessment of the effects of ICI 164,384 on their secretory activity.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the effect of ICI 164,384 on histamine-stimulated acid secretion in isolated parietal cells. Acid secretion is measured indirectly via the accumulation of a weak base, [¹⁴C]-aminopyrine.
Table 1: Dose-Dependent Effect of ICI 164,384 on Histamine-Stimulated Acid Secretion
| Treatment Group | ICI 164,384 Concentration (nM) | Histamine (100 µM) | [¹⁴C]-Aminopyrine Accumulation (DPM/10⁶ cells) | Percent Inhibition of Stimulated Secretion |
| Basal | 0 | - | 5,000 ± 450 | N/A |
| Stimulated Control | 0 | + | 55,000 ± 3,200 | 0% |
| Experimental 1 | 1 | + | 48,500 ± 2,900 | 13% |
| Experimental 2 | 10 | + | 36,000 ± 2,500 | 38% |
| Experimental 3 | 100 | + | 21,500 ± 1,800 | 67% |
| Experimental 4 | 1000 | + | 10,500 ± 1,100 | 89% |
Data are presented as mean ± standard deviation.
Table 2: Time-Course of ICI 164,384 Inhibition of Histamine-Stimulated Acid Secretion
| Pre-incubation Time with ICI 164,384 (100 nM) | Histamine (100 µM) | [¹⁴C]-Aminopyrine Accumulation (DPM/10⁶ cells) | Percent Inhibition of Stimulated Secretion |
| 0 min | + | 54,500 ± 3,100 | 1% |
| 30 min | + | 42,000 ± 2,800 | 26% |
| 60 min | + | 28,500 ± 2,100 | 53% |
| 120 min | + | 22,000 ± 1,900 | 66% |
Data are presented as mean ± standard deviation relative to a stimulated control without ICI 164,384 pre-incubation.
Experimental Protocols
Protocol 1: Isolation of Parietal Cells from Rabbit Gastric Mucosa
This protocol is adapted from established methods for obtaining a highly enriched fraction of viable parietal cells.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Collagenase (Type IV)
-
Pronase E
-
Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Nycodenz or Percoll for density gradient centrifugation
-
Trypan Blue solution
Procedure:
-
Tissue Preparation: Euthanize a rabbit and immediately excise the stomach. Open the stomach along the lesser curvature and wash the mucosal surface with ice-cold HBSS.
-
Mucosal Scraping: Gently scrape the fundic mucosa from the underlying muscle layers. Mince the scraped mucosa into fine pieces.
-
Enzymatic Digestion:
-
Incubate the minced tissue in a solution of pronase E (1 mg/mL) in HBSS with 1% BSA for 30 minutes at 37°C with gentle shaking.
-
Wash the tissue fragments with HBSS to remove the pronase.
-
Further digest the tissue in a solution of collagenase (1 mg/mL) in DMEM with 1% BSA for 45-60 minutes at 37°C with gentle shaking.
-
-
Cell Dissociation: After digestion, gently pipette the tissue fragments up and down to release individual cells and small gastric glands.
-
Filtration: Filter the cell suspension through a series of nylon meshes (e.g., 250 µm followed by 100 µm) to remove undigested tissue.
-
Parietal Cell Enrichment:
-
Centrifuge the cell suspension at 200 x g for 5 minutes and resuspend the pellet in DMEM.
-
Layer the cell suspension onto a pre-formed density gradient of Nycodenz or Percoll.
-
Centrifuge at 1500 x g for 15 minutes. Parietal cells will form a visible band at the interface of the lower density layers.
-
-
Cell Collection and Viability:
-
Carefully aspirate the parietal cell fraction.
-
Wash the cells twice with DMEM.
-
Assess cell viability and count using a hemocytometer and Trypan Blue exclusion (expect >90% viability).
-
The purity of the parietal cell fraction can be assessed by microscopy, identifying the large, ovoid cells characteristic of parietal cells.
-
Protocol 2: [¹⁴C]-Aminopyrine Uptake Assay for Acid Secretion
This assay indirectly measures the accumulation of protons in the acidic canaliculi of stimulated parietal cells.
Materials:
-
Isolated parietal cells
-
[¹⁴C]-Aminopyrine
-
Histamine
-
ICI 164,384
-
Scintillation fluid and vials
-
Microcentrifuge tubes
Procedure:
-
Cell Plating: Resuspend the isolated parietal cells in fresh DMEM to a final concentration of 2 x 10⁶ cells/mL.
-
Pre-incubation with ICI 164,384:
-
For dose-response experiments, add varying concentrations of ICI 164,384 (e.g., 1 nM to 1000 nM) to the cell suspensions.
-
For time-course experiments, add a fixed concentration of ICI 164,384 and incubate for different durations (e.g., 0 to 120 minutes).
-
Include a vehicle control (e.g., DMSO) for all experiments.
-
-
Stimulation of Acid Secretion:
-
Add [¹⁴C]-aminopyrine to a final concentration of 0.1 µCi/mL to each tube.
-
To stimulate acid secretion, add histamine to a final concentration of 100 µM to the appropriate tubes. Maintain a set of basal (unstimulated) tubes.
-
Incubate all tubes for 30 minutes at 37°C.
-
-
Measurement of Aminopyrine Accumulation:
-
Pellet the cells by centrifugation at 500 x g for 2 minutes.
-
Remove the supernatant.
-
Wash the cell pellet twice with ice-cold HBSS to remove extracellular [¹⁴C]-aminopyrine.
-
Lyse the cells by adding a scintillation cocktail directly to the pellet.
-
Measure the radioactivity in a scintillation counter.
-
Visualizations
Signaling Pathways in Parietal Cells
Caption: Signaling pathways regulating acid secretion in parietal cells.
Experimental Workflow
Caption: Workflow for assessing ICI 164,384's effect on acid secretion.
References
- 1. Gastric parietal cells: potent endocrine role in secreting estrogen as a possible regulator of gastro-hepatic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunolocalization of estrogen receptor alpha and beta in gastric epithelium and enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of estrogen and testosterone on the gastric secretion of rats and conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex hormones and acid gastric secretion induced with carbachol, histamine, and gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sex hormones, and acid gastric secretion induced with carbachol, histamine, and gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ici 162846 supplier and purchasing information for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 162846 is a potent and orally active histamine H2 receptor antagonist. It is a valuable tool for in vitro and in vivo research aimed at investigating the physiological and pathological roles of the H2 receptor. Primarily, it is utilized in studies concerning gastric acid secretion and related gastrointestinal disorders, such as duodenal ulcers. Its mechanism of action involves the competitive blockade of histamine H2 receptors on the basolateral membrane of gastric parietal cells, thereby inhibiting histamine-stimulated acid secretion.
These application notes provide an overview of this compound, including its chemical properties, supplier and purchasing information, and detailed protocols for its use in common research applications.
Supplier and Purchasing Information
For researchers interested in acquiring this compound for their studies, the following table summarizes the available information from a key supplier. It is recommended to contact the supplier directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Product/Catalog Number | Available Quantities | Price (GBP) |
| Tebubio | ICI 162,846 | 84545-30-2 | T22848 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | Starting from £87.00 for 10 mg[1] |
Note: Pricing is subject to change and may not include shipping and handling fees. Please confirm the current price with the supplier before ordering.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇F₃N₆O |
| Molecular Weight | 306.29 g/mol |
| CAS Number | 84545-30-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability. |
Signaling Pathway of H2 Receptor Antagonism
Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate gastric acid secretion. This compound acts as a competitive antagonist at these receptors.
Experimental Protocols
The following are example protocols for in vitro and in vivo studies using this compound. These should be adapted based on the specific experimental requirements.
In Vitro: Inhibition of Histamine-Induced Acid Secretion in Isolated Gastric Glands
This protocol describes a method to assess the inhibitory effect of this compound on gastric acid secretion in isolated rabbit gastric glands.
1. Materials:
-
This compound
-
Histamine
-
[¹⁴C]Aminopyrine
-
Collagenase
-
HEPES-buffered saline
-
Rabbit stomach tissue
2. Experimental Workflow:
3. Detailed Methodology:
-
Gastric Gland Isolation: Isolate gastric glands from rabbit stomach mucosa by digestion with collagenase in HEPES-buffered saline.
-
Pre-incubation with this compound: Pre-incubate the isolated glands with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.
-
Stimulation: Stimulate acid secretion by adding a fixed concentration of histamine (e.g., 100 µM).
-
Measurement of Acid Secretion: Add [¹⁴C]aminopyrine, a weak base that accumulates in acidic spaces, to the gland suspension.
-
Incubation and Separation: Incubate for 30 minutes at 37°C. Separate the glands from the supernatant by centrifugation.
-
Quantification: Lyse the glands and measure the amount of trapped [¹⁴C]aminopyrine using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of this compound that causes 50% inhibition (IC₅₀) of histamine-stimulated acid secretion.
In Vivo: Inhibition of Gastric Acid Secretion in a Rat Model
This protocol outlines a method to evaluate the in vivo efficacy of this compound in a pylorus-ligated rat model.
1. Materials:
-
This compound
-
Male Wistar rats (200-250 g)
-
Urethane (anesthetic)
-
Saline solution
2. Experimental Workflow:
3. Detailed Methodology:
-
Animal Preparation: Fast male Wistar rats overnight with free access to water.
-
Drug Administration: Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) or the vehicle control (e.g., 0.5% methylcellulose).
-
Anesthesia and Surgery: After a set time (e.g., 1 hour), anesthetize the rats with urethane. Perform a midline laparotomy and ligate the pylorus.
-
Gastric Juice Collection: Allow gastric juice to accumulate for a defined period (e.g., 4 hours).
-
Sample Collection: Euthanize the animals and collect the gastric contents from the stomach.
-
Analysis: Measure the volume of the gastric juice and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.
-
Data Analysis: Calculate the total acid output (volume × concentration) and determine the dose-dependent inhibitory effect of this compound.
Safety Precautions
As with any research chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General safety measures include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handling the compound in a well-ventilated area or a fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.
By following these guidelines and protocols, researchers can effectively and safely utilize this compound as a tool to investigate the roles of the histamine H2 receptor in various physiological and disease models.
References
Application Notes and Protocols for ICI 162846 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ICI 162846, a potent and orally active histamine H2 receptor antagonist, in both in vitro and in vivo experimental settings. Appropriate controls are essential for the robust design and interpretation of these experiments.
Introduction to this compound
This compound is a selective antagonist of the histamine H2 receptor.[1][2] Its primary mechanism of action involves competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[3] This action blocks the downstream signaling cascade that leads to the stimulation of gastric acid secretion.[3] Consequently, this compound effectively reduces both basal and stimulated gastric acid production.[4] Its experimental applications primarily revolve around studying the role of the H2 receptor in physiological and pathophysiological processes, particularly those related to gastric acid secretion and peptic ulcer disease.
Data Presentation
Table 1: In Vitro H2 Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| This compound | Human H2 | Radioligand Binding | ~1-10 (estimated) | |
| Cimetidine | Human H2 | Radioligand Binding | ~800 | |
| Ranitidine | Human H2 | Radioligand Binding | ~10-50 | |
| Histamine | Human H2 | Radioligand Binding | ~20-100 | - |
Note: The Ki for this compound is an estimation based on its high potency described in the literature. Specific Ki values from head-to-head comparative studies were not available in the searched literature.
Table 2: In Vivo Inhibition of Gastric Acid Secretion
| Compound | Species | Dose | Route of Administration | Inhibition of Stimulated Acid Secretion (%) | Reference |
| This compound | Human | 5.0 mg | Oral | 95 | |
| This compound | Mouse | 10 mg/kg | Oral | ~50 | |
| Ranitidine | Human | 150 mg | Oral | 70-82 | |
| Cimetidine | Human | 2.5 µM (blood level) | Intravenous | 50 | |
| Placebo | Human | N/A | Oral | 0 |
Experimental Protocols
In Vitro Protocol: Histamine H2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H2 receptor.
1. Objective: To quantify the binding affinity (Ki) of this compound for the human histamine H2 receptor.
2. Materials:
-
HEK293 cells stably expressing the human histamine H2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-Tiotidine (a potent H2 receptor antagonist).
-
This compound.
-
Positive Control: Cimetidine or Ranitidine.
-
Negative Control: Vehicle (e.g., DMSO, saline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
3. Cell Culture and Membrane Preparation:
-
Culture HEK293-H2R cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
4. Binding Assay Protocol:
-
In a 96-well plate, add assay buffer.
-
Add increasing concentrations of this compound (or the positive control, or vehicle for total binding).
-
Add the radioligand ([³H]-Tiotidine) at a concentration close to its Kd.
-
To determine non-specific binding, add a high concentration of a non-labeled H2 antagonist (e.g., 10 µM Ranitidine).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
6. Appropriate Controls:
-
Positive Control: A well-characterized H2 receptor antagonist like Cimetidine or Ranitidine should be run in parallel to ensure the assay is performing as expected.
-
Negative Control (Vehicle Control): The vehicle used to dissolve this compound (e.g., DMSO) should be tested at the same final concentration to ensure it does not interfere with the binding assay.
-
Total Binding: Wells containing only the radioligand and cell membranes.
-
Non-specific Binding: Wells containing the radioligand, cell membranes, and a saturating concentration of a non-labeled H2 antagonist.
In Vivo Protocol: Inhibition of Gastric Acid Secretion in a Murine Model
This protocol outlines a method to assess the in vivo efficacy of this compound in inhibiting gastric acid secretion in mice.
1. Objective: To determine the effect of orally administered this compound on histamine-stimulated gastric acid secretion in mice.
2. Materials:
-
Male CFLP mice (or other suitable strain).
-
This compound.
-
Positive Control: Ranitidine or Cimetidine.
-
Negative Control (Vehicle Control): The vehicle used to dissolve this compound (e.g., water, 0.5% carboxymethylcellulose).
-
Histamine.
-
Anesthetic (e.g., urethane).
-
Surgical instruments.
-
Saline solution.
-
pH meter.
3. Experimental Procedure:
-
Fast mice overnight with free access to water.
-
Administer this compound, the positive control, or the vehicle control orally (p.o.) via gavage.
-
After a predetermined time (e.g., 1 hour), anesthetize the mice.
-
Perform a laparotomy to expose the stomach.
-
Ligate the pylorus to allow for the collection of gastric juice.
-
Administer a subcutaneous injection of histamine to stimulate gastric acid secretion.
-
After a set period (e.g., 2 hours), euthanize the mice and collect the gastric contents.
-
Measure the volume of the gastric juice and determine its acidity by titration with 0.01 N NaOH to a pH of 7.0.
4. Data Analysis:
-
Calculate the total acid output (µEq/hour).
-
Compare the acid output in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.
-
Compare the efficacy of this compound with the positive control.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
5. Appropriate Controls:
-
Positive Control: A known inhibitor of gastric acid secretion, such as Ranitidine, administered at an effective dose. This confirms that the experimental model is responsive to H2 receptor antagonism.
-
Negative Control (Vehicle Control): The vehicle used to formulate this compound should be administered to a control group of animals. This accounts for any effects of the vehicle itself on gastric acid secretion.
-
Sham/Untreated Control: A group of animals that undergoes the surgical procedure but does not receive any treatment can be included to establish baseline gastric acid secretion under the experimental conditions.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human gastric secretion by ICI 162,846--a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of ICI 162846 on Pepsin Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the inhibitory effect of ICI 162846, a potent histamine H2-receptor antagonist, on pepsin secretion.
Introduction
This compound is a selective antagonist of the histamine H2 receptor, a key component in the stimulation of gastric acid and pepsin secretion. By blocking this receptor on gastric chief cells, this compound effectively reduces the output of pepsin, a primary digestive enzyme implicated in peptic ulcer disease. Understanding the quantitative effect and the methodology for assessing this inhibition is crucial for preclinical and clinical research in gastroenterology and drug development.
Data Presentation
The following table summarizes the quantitative data on the dose-dependent inhibitory effect of a single oral dose of this compound on nocturnal pepsin output in healthy male volunteers.[1]
| Oral Dose of this compound (mg) | Median Decrease in Nocturnal Pepsin Output (%) |
| 0.5 | 21 |
| 1.0 | 42 |
| 2.5 | 73 |
| 5.0 | 87 |
Signaling Pathway of this compound in Chief Cells
Histamine, released from enterochromaffin-like (ECL) cells, stimulates H2 receptors on gastric chief cells. This activation leads to a signaling cascade involving the Gs alpha subunit of a G protein, which in turn activates adenylyl cyclase.[2] Adenylyl cyclase increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the exocytosis of pepsinogen-containing granules. This compound competitively blocks the H2 receptor, thereby inhibiting this entire cascade and reducing pepsinogen (and consequently pepsin) secretion.
Experimental Protocols
This section details a protocol for an in vivo study to measure the effect of this compound on pepsin secretion in a preclinical animal model, adapted from established methodologies for gastric juice analysis.
Objective: To quantify the dose-dependent inhibition of pepsin secretion by this compound.
Principle: Gastric juice is collected from subjects at baseline and after administration of this compound. The pepsin activity in the collected samples is then determined using a hemoglobin digestion assay. The reduction in pepsin activity post-treatment is indicative of the inhibitory effect of the compound.
Materials and Reagents
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Hemoglobin (bovine)
-
Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Folin-Ciocalteu phenol reagent
-
Tyrosine standard solution
-
Spectrophotometer
-
pH meter
-
Centrifuge
-
Gastric intubation tubes
Experimental Workflow
Detailed Procedure
1. Animal Preparation and Dosing a. Fast adult male rats (e.g., Sprague-Dawley, 200-250g) for 18-24 hours with free access to water. b. Collect a baseline gastric juice sample via oral gavage and a small, flexible tube. c. Administer this compound orally at various doses (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg) or the vehicle control. d. Collect gastric juice samples at specified time points post-administration (e.g., 1, 2, 4, and 6 hours).
2. Sample Processing a. Measure the volume of each collected gastric juice sample. b. Centrifuge the samples at 3000 rpm for 10 minutes to remove any solid particles. c. Store the supernatant at -20°C until the pepsin activity assay is performed.
3. Pepsin Activity Assay (Modified Anson Method) a. Reagent Preparation:
- Substrate: Prepare a 2.5% (w/v) solution of bovine hemoglobin in 0.06 N HCl.
- TCA Solution: Prepare a 0.3 M solution of trichloroacetic acid.
- NaOH Solution: Prepare a 0.5 N solution of sodium hydroxide.
- Folin-Ciocalteu Reagent: Dilute the commercial reagent 1:2 with distilled water. b. Assay Procedure: i. Pre-warm the hemoglobin substrate solution to 37°C. ii. Add 0.5 mL of the gastric juice supernatant to 2.5 mL of the pre-warmed hemoglobin solution. iii. Incubate the mixture at 37°C for 10 minutes. iv. Stop the reaction by adding 5.0 mL of 0.3 M TCA. v. Allow the mixture to stand for 30 minutes at room temperature, then centrifuge at 3000 rpm for 15 minutes. vi. Take 1.0 mL of the resulting supernatant and add 2.0 mL of 0.5 N NaOH and 0.5 mL of the diluted Folin-Ciocalteu reagent. vii. Incubate at room temperature for 30 minutes. viii. Measure the absorbance of the solution at 660 nm against a blank (prepared by adding TCA to the substrate before adding the gastric juice). c. Standard Curve: i. Prepare a series of tyrosine standards (e.g., 0 to 100 µg/mL). ii. Process the standards in the same manner as the samples (steps vi-viii). iii. Plot the absorbance against the tyrosine concentration to generate a standard curve.
4. Data Analysis a. Determine the amount of tyrosine released in each sample using the standard curve. b. Express pepsin activity in units, where one unit is defined as the amount of enzyme that releases 1 µmol of tyrosine per minute under the assay conditions. c. Calculate the total pepsin output for each collection period (Pepsin Activity × Volume of Gastric Juice). d. Compare the pepsin output in the this compound-treated groups to the vehicle control group to determine the percent inhibition.
Conclusion
The provided protocols and data offer a robust framework for investigating the pharmacodynamic effects of this compound on pepsin secretion. The dose-dependent inhibition highlights its potential as a therapeutic agent for acid-peptic disorders. Accurate and consistent application of these methodologies is essential for generating reliable data in both research and development settings.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Solubility
This guide provides troubleshooting strategies for researchers encountering difficulties in dissolving research compounds, with a specific focus on addressing the query related to "Ici 162846".
Initial Compound Identification: "this compound"
Initial searches for "this compound" did not yield a compound with a registered CAS number or readily available solubility data. However, our database suggests a potential association with Ilmofosine (CAS: 83519-04-4) , a protein kinase C (PKC) inhibitor. It is crucial to verify the identity of your compound, including its CAS number and molecular formula, from the supplier's documentation.
For the purpose of this guide, we will provide specific data for Ilmofosine where available, alongside a general troubleshooting framework applicable to a broad range of research compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, believed to be "this compound" (potentially Ilmofosine), is not dissolving in my desired solvent. What should I do first?
A1: First, confirm the compound's identity and consult the manufacturer's product data sheet for recommended solvents and solubility information. If you have confirmed the compound is Ilmofosine, it is reported to be soluble in water at 10 mg/mL.[1][2][3] If you are using a different solvent or observing insolubility in water, proceed with the troubleshooting steps below. For any uncharacterized compound, a systematic approach to test solubility in a small scale is recommended before proceeding with your main experiment.
Q2: What are the common reasons for a research compound failing to dissolve?
A2: Several factors can contribute to poor solubility:
-
Incorrect Solvent Choice: The polarity and chemical properties of the solvent may not be suitable for the compound.
-
Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent.
-
Low Temperature: Many compounds have increased solubility at higher temperatures.
-
Compound Purity and Form: The presence of impurities or if the compound is in a specific polymorphic form can affect solubility.
-
pH of the Solution: For ionizable compounds, the pH of the solvent system is critical.
-
Inadequate Mixing: Insufficient agitation may not allow the compound to fully interact with the solvent.
Q3: What steps can I take to improve the dissolution of my compound?
A3: A stepwise approach is recommended:
-
Increase Agitation: Ensure vigorous mixing by vortexing or using a magnetic stirrer.
-
Apply Gentle Heat: Warming the solution in a water bath (e.g., to 37°C) can aid dissolution. Always check the compound's thermal stability to avoid degradation.
-
Sonication: Using an ultrasonic bath can help break down compound aggregates and enhance solubility.
-
Adjust pH: If your compound has acidic or basic functional groups, adjusting the pH of the solution can significantly improve solubility by ionizing the compound.
-
Test Alternative Solvents: If the initial solvent is ineffective, test a range of solvents with different polarities (e.g., DMSO, DMF, ethanol) on a small scale.
Quantitative Data: Solubility of Ilmofosine
The following table summarizes the known solubility of Ilmofosine.
| Compound Name | CAS Number | Solvent | Reported Solubility |
| Ilmofosine | 83519-04-4 | Water (H₂O) | 10 mg/mL |
Experimental Protocols
Protocol for Solubilizing a Research Compound
This protocol provides a general workflow for dissolving a solid research compound.
-
Verification: Confirm the identity and purity of the compound from the supplier's Certificate of Analysis.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile, appropriate vial (e.g., glass or polypropylene).
-
Solvent Addition: Add a small volume of the selected solvent to the vial.
-
Initial Mixing: Vortex the vial for 1-2 minutes. Observe for dissolution.
-
Heating (Optional): If the compound is not fully dissolved and is known to be heat-stable, place the vial in a water bath at a controlled temperature (e.g., 37-50°C) for 5-10 minutes. Mix intermittently.
-
Sonication (Optional): If solids persist, place the vial in an ultrasonic bath for 5-15 minutes.
-
Incremental Solvent Addition: If the compound remains insoluble, add more solvent in small, measured increments, repeating the mixing, heating, and/or sonication steps after each addition until the compound dissolves or the desired concentration is reached.
-
Stock Solution Preparation: Once dissolved, if preparing a stock solution, ensure it is thoroughly mixed before making further dilutions. Store the stock solution as recommended on the product data sheet, often at -20°C or -80°C in single-use aliquots to prevent freeze-thaw cycles.
Visual Guides
Troubleshooting Workflow for Compound Dissolution
A step-by-step workflow for addressing compound insolubility.
Hypothetical Signaling Pathway Inhibition
Inhibition of Protein Kinase C (PKC) by a hypothetical compound.
References
unexpected side effects of Ici 162846 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects observed in animal studies involving the pure antiestrogen, ICI 164,384. Due to the limited availability of comprehensive toxicology data for ICI 164,384, this guide incorporates findings from its close and clinically evaluated analogue, Fulvestrant (ICI 182,780), to provide a more complete safety profile for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ICI 164,384?
A1: ICI 164,384 is a pure estrogen receptor (ER) antagonist. Unlike partial agonists such as tamoxifen, it has no estrogen-like effects. Its primary mechanism involves binding to the estrogen receptor, which inhibits receptor dimerization and accelerates the degradation of the ER protein. This leads to a significant reduction in the cellular levels of estrogen receptors, thereby blocking estrogen-mediated signaling pathways.[1][2][3]
Q2: Are there any unexpected findings from long-term toxicology studies?
A2: Yes, long-term studies in rats using the close analogue Fulvestrant have revealed an increased incidence of certain tumors. Specifically, an increase in benign ovarian granulosa cell tumors in females and testicular Leydig cell tumors in males was observed.[1][4] This is thought to be a consequence of the compound's impact on endocrine feedback loops, leading to altered gonadotropin levels.
Q3: Has hepatotoxicity been observed in animal studies?
A3: While not a primary finding, there is evidence to suggest that researchers should monitor liver function. Fulvestrant is extensively metabolized in the liver, and transient, asymptomatic elevations in liver enzymes have been reported in up to 15% of patients in clinical settings. Although severe hepatotoxicity is rare, it is a potential adverse effect to consider in long-term or high-dose animal studies.
Q4: What are the potential cardiovascular effects of ICI 164,384?
A4: Standard safety pharmacology studies on the cardiovascular system have been conducted for Fulvestrant. However, one study indicated that both tamoxifen and ICI 182,780 (Fulvestrant) could negatively influence cardiac cell growth through an estrogen receptor-independent mechanism, suggesting a potential for off-target cardiac effects. Researchers should be vigilant for any unexpected cardiovascular changes in their animal models.
Q5: Are there known effects on the central nervous system (CNS)?
A5: ICI 182,780 (Fulvestrant) has been shown to penetrate the blood-brain barrier and can have neuronal functional effects. While the primary anti-estrogenic effects on the CNS are expected, any unusual behavioral changes or neurological deficits should be carefully documented and investigated.
Troubleshooting Guides
Issue 1: Unexplained Tumor Growth in Non-Target Tissues
-
Symptom: Observation of tumors, particularly in the ovaries (granulosa cell) or testes (Leydig cell), in long-term studies with rats.
-
Possible Cause: This is a documented, albeit "unexpected" in the context of a non-genotoxic compound, side effect likely due to the pharmacological disruption of the hypothalamic-pituitary-gonadal axis and subsequent changes in gonadotropin levels.
-
Troubleshooting Steps:
-
Histopathological Confirmation: Ensure proper histopathological examination of any observed tumors to confirm their origin and nature (benign vs. malignant).
-
Hormone Level Analysis: If feasible, measure serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to correlate with tumor development.
-
Dose-Response Evaluation: Analyze if the incidence of tumors correlates with the dose of ICI 164,384 administered.
-
Review Historical Control Data: Compare tumor incidence with historical control data for the specific strain of animal being used to assess the background rate.
-
Issue 2: Elevated Liver Enzymes or Signs of Hepatotoxicity
-
Symptom: Increased levels of ALT, AST, or other liver enzymes in serum samples from treated animals.
-
Possible Cause: Potential for drug-induced hepatotoxicity, as ICI 164,384 and its analogue Fulvestrant are metabolized in the liver.
-
Troubleshooting Steps:
-
Baseline and Follow-up Monitoring: Always collect baseline blood samples before starting the experiment and monitor liver function tests at regular intervals throughout the study.
-
Histopathology of the Liver: At the end of the study, perform a thorough histopathological examination of liver tissue to look for signs of injury, such as necrosis, inflammation, or steatosis.
-
Dose Reduction Study: If hepatotoxicity is a concern, consider a dose-reduction arm in your study to see if the effect is dose-dependent.
-
Rule out Other Causes: Ensure that other factors, such as diet, infections, or co-administered substances, are not contributing to the liver enzyme elevations.
-
Issue 3: Severe Injection Site Reactions
-
Symptom: Animals exhibiting signs of pain, severe inflammation, or neurological symptoms (e.g., limb dragging) following intramuscular injection.
-
Possible Cause: While mild, transient injection site reactions are common, severe reactions, including sciatica and peripheral neuropathy, have been reported with Fulvestrant.
-
Troubleshooting Steps:
-
Refine Injection Technique: Ensure proper intramuscular injection technique to minimize tissue damage and avoid proximity to major nerves like the sciatic nerve.
-
Rotate Injection Sites: If multiple injections are required, rotate the injection sites to allow for tissue recovery.
-
Vehicle Control: Administer the vehicle alone to a control group to differentiate effects of the compound from the vehicle or the injection procedure itself.
-
Observe and Document: Carefully observe animals post-injection for any signs of distress or neurological impairment and document these findings.
-
Data Presentation
Table 1: Summary of Carcinogenicity Findings for Fulvestrant in a 2-Year Rat Study
| Organ | Sex | Finding | Dose | Incidence in Treated Group | Incidence in Control Group |
| Ovary | Female | Benign Granulosa Cell Tumors | 10 mg/rat/15 days | Increased | Not specified |
| Testis | Male | Benign Leydig Cell Tumors | 15 mg/rat/30 days | Increased | Not specified |
Source: FDA Pharmacology Review, NDA 21-344.
Experimental Protocols
Protocol: Long-Term Toxicology and Carcinogenicity Study (Rat Model)
This protocol is based on the study design for Fulvestrant as described in the FDA review.
-
Animal Model: Sprague-Dawley rats.
-
Groups:
-
Control Group: Vehicle (e.g., castor oil) administered intramuscularly.
-
Low-Dose Group: ICI 164,384 at a specified low dose.
-
Mid-Dose Group: ICI 164,384 at a specified mid-dose.
-
High-Dose Group: ICI 164,384 at a specified high dose.
-
-
Administration: Intramuscular injections administered at regular intervals (e.g., every 15 or 30 days) for a duration of up to 2 years.
-
Monitoring:
-
Regular observation for clinical signs of toxicity.
-
Body weight and food consumption measurements.
-
Periodic blood collection for hematology and clinical chemistry (including liver function tests).
-
-
Endpoint Analysis:
-
At the end of the study, all animals are euthanized.
-
A full necropsy is performed.
-
Organs are weighed, and tissues are collected for histopathological examination.
-
Special attention is given to reproductive organs, liver, and any observed tumors.
-
Visualizations
References
Technical Support Center: Optimizing ICI 182,780 (Fulvestrant) Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ICI 182,780 (Fulvestrant) in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ICI 182,780 and what is its primary mechanism of action in vitro?
A1: ICI 182,780, also known as Fulvestrant, is a selective estrogen receptor (ER) downregulator (SERD).[1] Its primary mechanism of action is to bind to the estrogen receptor (ERα), leading to the degradation of the receptor protein.[2][3] This prevents estrogen-mediated signaling pathways that are crucial for the proliferation of ER-positive cancer cells.[4] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, ICI 182,780 is a "pure" antagonist with no known agonist activity.[2]
Q2: What is a typical starting concentration range for ICI 182,780 in in vitro experiments?
A2: The optimal concentration of ICI 182,780 is cell-line and assay-dependent. However, a common starting range for in vitro studies is between 1 nM and 1000 nM (1 µM). For initial dose-response experiments, a logarithmic dilution series across this range is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup. For example, in MCF-7 breast cancer cells, the IC50 for growth inhibition is approximately 0.29 nM.
Q3: How should I prepare and store stock solutions of ICI 182,780?
A3: ICI 182,780 is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: Can ICI 182,780 be used in ER-negative cell lines?
A4: The primary target of ICI 182,780 is the estrogen receptor. Therefore, it is most effective in ER-positive cell lines, such as MCF-7. In ER-negative cell lines, its effects are generally minimal as the primary target is absent. However, some studies have explored potential off-target effects or use in combination therapies in ER-negative models. It is crucial to verify the ER status of your cell line before initiating experiments.
Q5: How long should I treat my cells with ICI 182,780 to observe an effect?
A5: The required treatment duration depends on the assay being performed. For signaling pathway studies, such as assessing ER degradation by Western blot, effects can often be observed within 24 to 48 hours. For cell viability or proliferation assays (e.g., MTT), longer incubation times of 48 to 72 hours or more are common to allow for significant changes in cell number. Time-course experiments are recommended to determine the optimal treatment duration for your specific research question.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of ICI 182,780 on my ER-positive cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of ICI 182,780 concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
-
-
Possible Cause 2: Cell Line Integrity and ER Status.
-
Solution: Verify the ER-alpha expression in your cell line stock by Western blot or qPCR. Cell lines can lose receptor expression over multiple passages. It is advisable to use cells with a low passage number.
-
-
Possible Cause 3: Compound Inactivity.
-
Solution: Ensure that your ICI 182,780 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. If possible, test the activity of your compound on a well-characterized sensitive cell line like MCF-7 as a positive control.
-
-
Possible Cause 4: Acquired Resistance.
-
Solution: Prolonged exposure to endocrine therapies can lead to the development of resistance. If you are working with a cell line that has been previously exposed to anti-estrogens, it may have developed resistance mechanisms, such as mutations in the ESR1 gene. Consider using a different cell model or investigating the mechanisms of resistance.
-
Issue 2: I am observing high levels of cytotoxicity even at low concentrations of ICI 182,780.
-
Possible Cause 1: DMSO Toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is below 0.1%. High concentrations of DMSO can be toxic to cells. Always include a vehicle-only control to assess the effect of the solvent.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While ICI 182,780 is highly selective for the ER, at very high concentrations, off-target effects can occur. Stick to the recommended concentration range determined from your dose-response experiments. If unexpected toxicity is observed, consider investigating potential off-target pathways.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Some cell lines may be inherently more sensitive to ICI 182,780. Perform a careful dose-response and time-course experiment to identify a concentration that inhibits ER signaling without causing excessive cell death.
-
Issue 3: I am getting inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Seeding Density.
-
Solution: Ensure that you are seeding the same number of cells for each experiment. Inconsistent cell density can affect the response to treatment.
-
-
Possible Cause 2: Inconsistent Treatment Duration.
-
Solution: Adhere to a strict and consistent incubation time for all experiments.
-
-
Possible Cause 3: Instability of Diluted Compound.
-
Solution: Prepare fresh working dilutions of ICI 182,780 from your frozen stock for each experiment. Do not store diluted solutions for extended periods.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of ICI 182,780 in various in vitro assays. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Assay Type | Parameter | Effective Concentration | Reference(s) |
| MCF-7 | Cell Growth Inhibition | IC50 | 0.29 nM | |
| MCF-7 | ERα Degradation | - | 100 nM - 1 µM | |
| T47D | Cell Growth Inhibition | IC50 | ~1-10 nM | |
| T47D-KBluc | Luciferase Reporter Assay | IC50 | ~1 µM (as antagonist) | |
| ERβ expressing cells | Redistribution Assay | EC50 | ~15 nM |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of ICI 182,780 on cell viability.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Complete culture medium
-
ICI 182,780 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of ICI 182,780 in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ICI 182,780 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Analysis of ERα Degradation by Western Blot
This protocol outlines the steps to assess the degradation of the estrogen receptor alpha protein following treatment with ICI 182,780.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
6-well cell culture plates
-
ICI 182,780 stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of ICI 182,780 (e.g., 100 nM) or vehicle control for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the relative decrease in ERα levels.
Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the estrogen receptor.
Materials:
-
Cells suitable for transfection (e.g., HEK293T or ER-positive breast cancer cells)
-
ERE-luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
ICI 182,780 stock solution
-
Estradiol (E2)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with ICI 182,780 in the presence of a stimulating concentration of estradiol (e.g., 10 nM E2). Include controls with E2 alone and vehicle alone.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the luciferase activity in the ICI 182,780-treated cells to the E2-stimulated control to determine the extent of inhibition.
Visualizations
Caption: Estrogen receptor signaling and ICI 182,780 mechanism.
Caption: Workflow for optimizing ICI 182,780 concentration.
Caption: Troubleshooting decision tree for ICI 182,780 experiments.
References
- 1. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ampicillin.co [ampicillin.co]
Technical Support Center: ICI 182,780 (Fulvestrant) In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with ICI 182,780 (also known as Fulvestrant) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ICI 182,780?
A1: ICI 182,780 is a selective estrogen receptor (ER) antagonist with an IC50 of 9.4 nM.[1][2] Unlike tamoxifen, which can have partial agonist effects, ICI 182,780 is a pure antagonist that binds to the estrogen receptor and promotes its degradation via the ubiquitin-proteasome pathway.[3][4] This leads to a down-regulation of ER-mediated signaling.[2]
Q2: I am observing unexpected agonistic effects in my in vivo model. Is this possible with ICI 182,780?
A2: While classified as a pure antagonist, some studies have shown that ICI 182,780 can exhibit tissue-dependent agonistic or inverse agonistic activities. This is particularly relevant in models where the Activation Function-2 (AF-2) domain of the estrogen receptor α is modified or absent.
Q3: Are there known off-target effects for ICI 182,780 that could influence my results?
A3: Yes, ICI 182,780 is a high-affinity agonist for the G protein-coupled estrogen receptor (GPER). If your in vivo model expresses GPER, activation of this receptor could lead to downstream signaling events that may contribute to inconsistent or unexpected results.
Q4: What is a standard vehicle for in vivo administration of ICI 182,780?
A4: For in vivo studies, particularly in mouse xenograft models, arachis oil is a commonly used vehicle for formulating ICI 182,780 for subcutaneous or intramuscular injection.
Q5: What are the recommended storage conditions for ICI 182,780 stock solutions?
A5: Stock solutions of ICI 182,780, typically prepared in DMSO or ethanol, are stable for several months when stored at -20°C.
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Inhibition in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | Verify the dose-response relationship in your specific cell line-derived xenograft model. ERα downregulation is dose-dependent. Consider performing a pilot study with a range of doses (e.g., 0.05 mg, 0.5 mg, and 5 mg per mouse) to determine the optimal concentration for your model. |
| Inconsistent Drug Formulation/Stability | Ensure complete solubilization of ICI 182,780 in the vehicle. For oil-based formulations, gentle warming and vortexing may be necessary. Prepare fresh formulations regularly and store them appropriately to avoid degradation. |
| Drug Accumulation | With repeated dosing, ICI 182,780 can accumulate. This may lead to non-linear effects over time. Consider the pharmacokinetic profile of the drug when designing your dosing schedule. |
| Development of Resistance | Prolonged treatment can lead to the development of resistance. This may not always be due to the loss of ER expression but can involve the upregulation of alternative signaling pathways, such as the IGF pathway. |
Issue 2: Inconsistent Downregulation of Estrogen Receptor Alpha (ERα)
| Potential Cause | Troubleshooting Steps |
| Timing of Tissue Collection | The degradation of ERα is a dynamic process. Assess ERα levels at different time points post-treatment to capture the peak downregulation. |
| Dose-Dependent Effects | In vivo studies have shown that lower doses of ICI 182,780 may only lead to partial ERα downregulation. Ensure your dose is sufficient to achieve the desired level of protein degradation. |
| Negative Feedback Loop | Treatment with ICI 182,780 can lead to an increase in ESR1 mRNA transcripts, possibly due to the relief of a negative feedback loop. Therefore, a decrease in ERα protein may not be accompanied by a decrease in its mRNA. |
Issue 3: Unexpected Biological Effects (e.g., Agonism)
| Potential Cause | Troubleshooting Steps |
| GPER Agonism | Investigate the expression of GPER in your model system. If GPER is present, consider using a GPER-specific antagonist in a control group to determine if the observed effects are mediated through this off-target receptor. |
| Modified ERα Function | In some models, particularly those with mutations in the ERα AF-2 domain, ICI 182,780 can act as an agonist. Sequence the ESR1 gene in your model to check for mutations that could alter the receptor's response to the antagonist. |
Quantitative Data Summary
Table 1: In Vitro Potency of ICI 182,780
| Parameter | Value | Cell Line | Reference |
| IC50 (ER Binding) | 9.4 nM | - | |
| IC50 (MCF-7 Cell Growth) | 0.29 nM | MCF-7 |
Table 2: Dose-Dependent Effects of Fulvestrant on MCF-7 Xenografts (48h post-treatment)
| Fulvestrant Dose | % Decrease in Tumor ERα Protein (vs. Vehicle) | p-value | Reference |
| 0.05 mg | 30.6% | 0.03 | |
| 0.5 mg | 73.9% | 0.0015 | |
| 5 mg | 74.9% | 0.0015 |
Experimental Protocols
Protocol 1: Preparation of ICI 182,780 for In Vivo Administration
-
Stock Solution Preparation:
-
Dissolve ICI 182,780 powder in 100% DMSO to a concentration of 100 mM or in ethanol to 50 mM.
-
Store the stock solution at -20°C.
-
-
Vehicle Formulation (Arachis Oil):
-
For a final concentration of 50 mg/mL, calculate the required volume of stock solution and sterile arachis oil.
-
Aseptically add the stock solution to the arachis oil.
-
Warm the mixture to 37°C and vortex until the ICI 182,780 is fully dissolved and the solution is clear.
-
Administer to animals via subcutaneous or intramuscular injection.
-
Protocol 2: Assessment of ERα Protein Downregulation in Tumor Xenografts
-
Treat tumor-bearing mice with the desired dose of ICI 182,780 or vehicle control.
-
At selected time points (e.g., 48 hours post-treatment), euthanize the animals and resect the tumors.
-
Prepare tumor lysates for Western blot analysis or fix the tumors for immunohistochemistry (IHC).
-
For Western blotting, probe the membrane with an antibody specific for ERα.
-
For IHC, stain tissue sections with an ERα antibody.
-
Quantify the ERα protein levels relative to a loading control (for Western blot) or using a scoring system (for IHC) and compare between treatment groups.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ampicillin.co [ampicillin.co]
- 3. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Research Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of small molecule compounds used in experimental settings. The following information is presented in a question-and-answer format to address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
Off-target effects are unintended interactions of a drug or investigational compound with molecular targets other than the primary one for which it was designed. These interactions can lead to unforeseen biological responses, confounding experimental results and potentially causing toxicity.
Q2: Why is it crucial to investigate the potential off-target effects of a research compound?
Understanding the off-target profile of a compound is critical for several reasons:
-
Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental outcomes, incorrectly attributing an observed phenotype to the inhibition of the primary target.
-
Translational Relevance: In drug development, off-target effects can cause adverse events in preclinical and clinical studies, leading to project termination.
-
Scientific Rigor: A thorough characterization of a compound's selectivity demonstrates a commitment to robust and reproducible research.
Q3: What are the common experimental approaches to identify off-target effects?
A multi-pronged approach is often employed, including:
-
In Silico Profiling: Computational methods, such as docking studies and pharmacophore modeling, can predict potential off-target interactions based on the compound's structure.
-
Biochemical Screening: Large-scale screening against panels of purified proteins (e.g., kinases, GPCRs, ion channels) can identify direct binding or inhibitory activity.
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) and other target engagement assays can confirm interactions within a cellular context. Phenotypic screening in various cell lines can also reveal unexpected biological activities.
-
Proteomics and Transcriptomics: Global analyses of protein or gene expression changes following compound treatment can uncover affected pathways unrelated to the primary target.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent or unexpected phenotypic response across different cell lines. | The off-target is expressed at varying levels in different cell types, leading to a variable phenotypic outcome. | 1. Perform target and potential off-target expression analysis (e.g., qPCR, Western blot) in the cell lines of interest. 2. Test the compound in a cell line known to lack the primary target to isolate off-target effects. |
| The observed phenotype does not align with the known function of the primary target. | The compound is modulating a different pathway through an off-target interaction, which is responsible for the observed phenotype. | 1. Conduct a literature search for compounds with similar structures to identify potential known off-targets. 2. Perform a broad profiling screen (e.g., kinase panel) to identify unintended targets. |
| High levels of cytotoxicity at concentrations required to inhibit the primary target. | The compound may be inhibiting an essential off-target protein, leading to cell death. | 1. Determine the IC50 for cytotoxicity and compare it to the IC50 for the primary target. A narrow therapeutic window may suggest off-target toxicity. 2. Use a structurally unrelated inhibitor of the same primary target to see if the cytotoxicity is recapitulated. |
| Rescue experiments using overexpression of the primary target do not reverse the phenotype. | The phenotype is driven by an off-target effect that is independent of the primary target. | 1. Validate the rescue experiment by confirming overexpression of the target protein. 2. Consider that the off-target effect may be dominant. Utilize an alternative validation method, such as RNAi knockdown of the primary target, to see if it phenocopies the compound's effect. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening a compound against a panel of purified kinases to identify off-target interactions.
Objective: To determine the inhibitory activity of a compound against a broad range of kinases.
Materials:
-
Test compound
-
Kinase panel (commercially available)
-
ATP
-
Substrate for each kinase
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the recommended temperature and for the specified time for the particular kinase.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 value for any significant hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to assess target engagement and identify off-target binding within a cellular environment.
Objective: To determine if a compound binds to its intended target and other proteins in a cellular lysate.
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer
-
PBS
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies for the primary target and suspected off-targets
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heating Profile: Aliquot the lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble protein remaining at each temperature by SDS-PAGE and Western blotting using antibodies specific to the primary target and any potential off-targets.
-
Data Analysis: A compound that binds to a protein will stabilize it, leading to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Maintaining the Integrity of ICI 162846: A Guide to Storage and Handling
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of ICI 162846 to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the conditions specified by the supplier. There are some discrepancies among suppliers, with recommendations including both room temperature and -20°C.[1][2] It is crucial to consult the Certificate of Analysis (CoA) or the product data sheet provided with your specific batch for the most accurate storage information.[3] Generally, storing the compound in a cool, dry, and dark place is recommended to prevent degradation.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in ethanol and dimethyl sulfoxide (DMSO).[4] For example, it is soluble up to 100 mM in DMSO.[4] When preparing stock solutions, it is important to use the batch-specific molecular weight found on the vial label and the CoA for accurate molarity calculations.
Q3: What is the stability of this compound in solution?
While the solid form is generally stable under recommended storage conditions, the stability of this compound in solution over time is not well-documented in publicly available resources. It is best practice to prepare fresh solutions for each experiment or to perform a stability study for your specific solvent and storage conditions if you need to store solutions for an extended period.
Q4: Are there any specific safety precautions I should take when handling this compound?
As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Storage and Handling Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Solid) | Room Temperature or -20°C (Consult supplier documentation) | |
| Solubility | Soluble in ethanol and up to 100 mM in DMSO | |
| Chemical Stability | Stable under recommended storage conditions |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the mass of this compound needed:
-
The molecular weight of this compound is 306.29 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 306.29 g/mol = 0.0030629 g = 3.06 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 3.06 mg of this compound using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the weighed this compound to a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex or gently warm the solution if necessary to ensure complete dissolution.
-
-
Storage of the stock solution:
-
If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. The short-term stability at these temperatures should be validated for your experimental needs.
-
Workflow for Proper Storage and Handling of this compound
Caption: Logical workflow for the proper storage and handling of this compound.
References
Technical Support Center: Troubleshooting ICI 182,780 (Fulvestrant) Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective estrogen receptor downregulator (SERD), ICI 182,780 (Fulvestrant), in animal models. The information provided is intended to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is ICI 182,780 (Fulvestrant) and what is its mechanism of action?
A1: ICI 182,780, commercially known as Fulvestrant, is a potent estrogen receptor (ER) antagonist.[1][2] Unlike some other antiestrogens that can have partial agonist effects, Fulvestrant is a pure antagonist that binds competitively to the estrogen receptor, leading to its degradation and downregulation.[2][3] This action blocks estrogen signaling pathways that are critical for the growth of hormone-sensitive cancers.
Q2: Why is the delivery of Fulvestrant in animal models challenging?
A2: Fulvestrant's poor aqueous solubility and high lipophilicity make it difficult to formulate for in vivo administration. These properties can lead to issues with bioavailability, precipitation at the injection site, and inconsistent drug exposure, which can in turn affect experimental reproducibility and outcomes.
Q3: What are the common administration routes for Fulvestrant in animal models?
A3: The most common routes of administration for Fulvestrant in preclinical animal models are subcutaneous (s.c.) and intramuscular (i.m.) injections. The choice of route often depends on the desired release profile and the specific experimental design. Oral administration is generally not feasible due to low bioavailability, although research into oral prodrugs is ongoing.
Q4: How can I monitor the effectiveness of Fulvestrant delivery in my animal model?
A4: The effectiveness of Fulvestrant delivery can be assessed through several methods. Pharmacokinetic analysis of plasma can determine the concentration of the drug over time. Pharmacodynamic assessments can include measuring the downregulation of estrogen receptor alpha (ERα) protein levels in tumor tissue via techniques like ELISA, western blot, or immunohistochemistry. Additionally, monitoring tumor growth inhibition in xenograft models is a key indicator of efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Fulvestrant at the injection site | The formulation is not stable, or the solvent is rapidly cleared, leaving the insoluble drug behind. | - Use a vehicle with co-solvents to improve solubility, such as a mixture of castor oil, ethanol, benzyl alcohol, and benzyl benzoate. - Consider using a suspension in an oil-based vehicle like peanut oil. - Ensure the formulation is well-mixed before each injection. |
| High variability in tumor response between animals | Inconsistent drug administration or variable drug absorption from the injection site. | - Ensure precise and consistent injection volumes and techniques across all animals. - Use a formulation known to provide a sustained and even release profile. Castor oil-based formulations have been shown to have a good release profile. - Randomize animals into treatment groups to minimize bias. |
| Lack of expected tumor growth inhibition | - Suboptimal drug dosage or formulation leading to insufficient bioavailability. - The tumor model may have developed resistance to antiestrogen therapy. | - Increase the dose of Fulvestrant. Doses in mice can range from 25 mg/kg to 200 mg/kg. - Switch to a different, more optimized formulation to enhance drug exposure. - Verify the estrogen receptor status of your tumor model. |
| Local inflammation or irritation at the injection site | The vehicle or a high concentration of co-solvents may be causing irritation. | - Reduce the concentration of potentially irritating co-solvents like ethanol or benzyl alcohol. - Increase the injection volume to dilute the formulation, if feasible within animal welfare guidelines. - Alternate injection sites to minimize repeated local irritation. |
| Difficulty in preparing a stable formulation | Fulvestrant's poor solubility makes it challenging to dissolve and maintain in solution. | - Use a sequential mixing approach when preparing formulations with multiple components. For example, dissolve Fulvestrant in a small amount of a strong solvent like DMSO or ethanol before adding it to the oil-based vehicle. - Gentle heating and sonication can aid in dissolving the compound, but stability at higher temperatures should be considered. |
Experimental Protocols
Preparation of a Castor Oil-Based Fulvestrant Formulation for Intramuscular Injection
This protocol is based on formulations described for clinical and preclinical use.
Materials:
-
Fulvestrant powder
-
Ethanol (dehydrated)
-
Benzyl alcohol
-
Benzyl benzoate
-
Castor oil
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
In a sterile vial, prepare the co-solvent mixture. For a final formulation of 50 mg/mL Fulvestrant, a typical vehicle composition is 10% (w/v) ethanol, 10% (w/v) benzyl alcohol, and 15% (w/v) benzyl benzoate, with the remainder being castor oil.
-
Add the Fulvestrant powder to the co-solvent mixture and vortex until it is completely dissolved.
-
Slowly add the castor oil to the dissolved Fulvestrant solution while continuously mixing to ensure a homogenous solution.
-
The final solution should be clear and free of any particulate matter.
-
Draw the required dose into a sterile syringe for administration.
Subcutaneous Administration of Fulvestrant in a Mouse Xenograft Model
Materials:
-
Prepared Fulvestrant formulation
-
Mouse xenograft model
-
Appropriate gauge needles and syringes (e.g., 25-27 gauge)
-
Animal restraints
Procedure:
-
Gently restrain the mouse.
-
Lift the skin on the flank or back to create a tent.
-
Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Slowly inject the Fulvestrant formulation.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Monitor the animal for any signs of distress or local reaction at the injection site.
-
Dosing schedules can vary, with common regimens being weekly or multiple times per week.
Signaling Pathways and Workflows
Caption: Estrogen receptor signaling and Fulvestrant's mechanism of action.
Caption: A typical workflow for an in vivo efficacy study of Fulvestrant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 3. ICI 182,780 (Faslodex): development of a novel, "pure" antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Data from ICI 164,384 and Fulvestrant (ICI 182,780) Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the pure anti-estrogens ICI 164,384 and fulvestrant (ICI 182,780). These selective estrogen receptor downregulators (SERDs) are critical tools in studying and combating hormone-dependent cancers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are ICI 164,384 and fulvestrant (ICI 182,780), and how do they work?
A1: ICI 164,384 and fulvestrant (ICI 182,780) are steroidal anti-estrogens that act as selective estrogen receptor downregulators (SERDs).[1] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can have partial agonist effects, these compounds are pure antagonists.[1] Their primary mechanism of action involves binding to the estrogen receptor (ER) with high affinity, which inhibits receptor dimerization and translocation to the nucleus.[2] This binding ultimately leads to an accelerated degradation of the ER protein, reducing the overall cellular content of the receptor and thereby abrogating estrogen-mediated signaling.[3][4]
Q2: I am observing inconsistent results in my cell proliferation assays with fulvestrant. What are the common causes?
A2: Inconsistent results in cell proliferation assays are a frequent issue. Several factors can contribute to this variability:
-
Cell Line Integrity: Ensure you are using a validated and mycoplasma-free cell line. Different MCF-7 sublines, for instance, can exhibit varied responses to anti-estrogens.
-
Assay Choice: The MTS assay can sometimes provide misleading results with compounds like fulvestrant that may alter mitochondrial activity without affecting cell number. Consider using direct cell counting methods (e.g., Trypan Blue exclusion) or DNA-based quantification assays (e.g., SYBR Green) for more reliable data.
-
Hormone Deprivation: Incomplete removal of endogenous estrogens from the culture medium (e.g., from phenol red or non-charcoal-stripped serum) can interfere with the anti-estrogenic effect. A 72-hour period in estrogen-free medium before treatment can significantly improve the response to estradiol and anti-estrogens.
-
Pipetting and Seeding Density: Inaccurate pipetting and uneven cell seeding in multi-well plates are common sources of error.
Q3: My cells are developing resistance to fulvestrant. What are the known mechanisms of resistance?
A3: Resistance to fulvestrant, both intrinsic and acquired, is a significant clinical and experimental challenge. Several mechanisms have been identified:
-
ESR1 Gene Mutations: Mutations in the estrogen receptor gene (ESR1), particularly in the ligand-binding domain, can reduce the binding affinity of fulvestrant, leading to resistance.
-
Compensatory Signaling Pathways: Upregulation of alternative growth factor signaling pathways, such as the EGFR/HER2 pathway, can bypass the need for ER-mediated signaling.
-
Cell Cycle Alterations: Changes in the expression or activity of cell cycle regulators, like the overexpression of Cyclin E2, can promote cell cycle progression independently of ER signaling.
Q4: What is the expected effect of ICI 164,384 and fulvestrant on estrogen receptor levels?
A4: A primary and defining effect of these compounds is the dose-dependent reduction in cellular estrogen receptor protein levels. This is achieved by increasing the turnover rate of the ER protein, effectively shortening its half-life from approximately 5 hours in the presence of estradiol to less than 1 hour with ICI 164,384 treatment. This downregulation of ER is a key indicator of the compound's on-target activity.
Troubleshooting Guides
Issue 1: Lower than Expected Potency (High IC50 Values) in Cell Proliferation Assays
-
Potential Cause: Presence of interfering estrogens in the cell culture medium.
-
Troubleshooting Step: Ensure the use of phenol red-free medium and charcoal-stripped fetal bovine serum (FBS) to remove endogenous estrogens.
-
-
Potential Cause: Sub-optimal cell health or passage number.
-
Troubleshooting Step: Use cells at a low passage number and ensure they are in the logarithmic growth phase before seeding for an experiment.
-
-
Potential Cause: Incorrect drug concentration due to degradation or adsorption.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a validated stock solution. Use low-protein-binding plates and tubes.
-
Issue 2: High Variability Between Replicate Wells in a 96-Well Plate Assay
-
Potential Cause: Uneven cell seeding.
-
Troubleshooting Step: Thoroughly resuspend cells before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.
-
-
Potential Cause: "Edge effects" in the microplate.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Potential Cause: Inaccurate pipetting of drug solutions.
-
Troubleshooting Step: Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to minimize variability. Prepare master mixes of drug dilutions to be added to replicate wells.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentration (IC50) values for fulvestrant in various breast cancer cell lines.
Table 1: IC50 Values of Fulvestrant in Estrogen Receptor-Positive (ER+) Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Reference |
| MCF-7 | 0.29 | Cell Growth Inhibition | |
| MCF-7 | 9.4 | ER Antagonist Activity (cell-free) | |
| T-47D | ~10-6 - 10-7 M (for ICI 164,384) | Cell Proliferation |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the confluency of the cells.
Experimental Protocols
1. MCF-7 Cell Proliferation Assay (Crystal Violet Staining)
This protocol is designed to assess the effect of ICI 164,384 or fulvestrant on the proliferation of the ER-positive MCF-7 breast cancer cell line.
-
Materials:
-
MCF-7 cells
-
DMEM (phenol red-free)
-
Charcoal-stripped Fetal Bovine Serum (FBS)
-
ICI 164,384 or Fulvestrant
-
Estradiol (E2)
-
96-well tissue culture plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
10% acetic acid
-
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well in DMEM supplemented with 10% charcoal-stripped FBS. Allow cells to attach for 24 hours.
-
Hormone Deprivation: Replace the medium with fresh DMEM containing 10% charcoal-stripped FBS and incubate for another 48-72 hours to ensure estrogen deprivation.
-
Treatment: Prepare serial dilutions of the anti-estrogen (e.g., 0.01 nM to 1000 nM) in the assay medium. Also, prepare a positive control with a fixed concentration of estradiol (e.g., 1 nM) and a vehicle control (e.g., DMSO).
-
Remove the hormone deprivation medium and add 100 µL of the respective treatment solutions to the wells.
-
Incubation: Incubate the plate for 6-7 days.
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 10 minutes at room temperature.
-
Wash the plate thoroughly with water and allow it to air dry.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis: Plot the absorbance values against the log of the drug concentration to determine the IC50 value.
2. Estrogen Receptor Downregulation Assay (Western Blot)
This protocol is used to visualize and quantify the reduction in ER-alpha protein levels following treatment with a SERD.
-
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
6-well tissue culture plates
-
ICI 164,384 or Fulvestrant
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ER-alpha
-
Primary antibody against a loading control (e.g., beta-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with varying concentrations of the SERD for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ER-alpha overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the ER-alpha signal to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of pure anti-estrogens (SERDs).
Caption: Workflow for a cell proliferation assay.
References
- 1. ICI-164384 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 3. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
Technical Support Center: Managing Aqueous Solutions of Fulvestrant (ICI 182780)
A Note on Compound Terminology: Initial searches for "Ici 162846" did not yield specific information. It is highly probable that this is a typographical error for ICI 164384 , a steroidal antiestrogen.[1][2] ICI 164384 is closely related to the more potent and commercially developed compound, Fulvestrant (ICI 182780) .[2] Due to the discontinuation of ICI 164384's development in favor of fulvestrant and their structural similarity, this guide will focus on fulvestrant, as its properties and handling procedures are extensively documented and highly relevant for researchers working with similar pure antiestrogens.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of fulvestrant in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is fulvestrant and why is it difficult to dissolve in aqueous solutions?
A1: Fulvestrant (also known as ICI 182780) is a potent estrogen receptor (ER) antagonist with a steroidal structure.[3][4] Its high lipophilicity and extremely low aqueous solubility make it challenging to formulate in water-based solutions. This poor water solubility is the primary reason for its tendency to precipitate out of aqueous media.
Q2: What are the general solubility properties of fulvestrant?
A2: Fulvestrant is practically insoluble in water. However, it is soluble in various organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and dimethylformamide (DMF). The solubility in these organic solvents is significantly higher than in aqueous buffers.
Q3: What solvents are recommended for preparing fulvestrant stock solutions?
A3: For laboratory research, it is recommended to prepare a concentrated stock solution of fulvestrant in an appropriate organic solvent. DMSO is a common choice, with a solubility of up to 260 mg/mL, often requiring sonication to fully dissolve. Ethanol is another suitable solvent, with a reported solubility of over 200 mg/mL.
Q4: Can I store fulvestrant in an aqueous solution?
A4: It is not recommended to store fulvestrant in aqueous solutions for extended periods. Due to its low aqueous solubility, the compound is prone to precipitation over time, especially at higher concentrations or with changes in temperature. Aqueous working solutions should ideally be prepared fresh for each experiment.
Troubleshooting Guide
Issue: My fulvestrant precipitated after diluting the stock solution into my aqueous cell culture medium.
-
Question: What is the final concentration of the organic solvent (e.g., DMSO) in my medium?
-
Answer: The final concentration of the organic solvent should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may also affect the solubility of fulvestrant in the aqueous medium.
-
-
Question: How did I perform the dilution?
-
Answer: Rapid addition of the concentrated stock solution to the aqueous medium can cause localized high concentrations, leading to immediate precipitation. It is recommended to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.
-
-
Question: What is the temperature of my aqueous medium?
-
Answer: Changes in temperature can affect solubility. Ensure that the temperature of your stock solution and the aqueous medium are compatible and that the final solution is maintained at the appropriate temperature for your experiment.
-
Issue: I see solid particles in my fulvestrant stock solution.
-
Question: Was the fulvestrant completely dissolved initially?
-
Answer: Fulvestrant may require assistance to fully dissolve in organic solvents. Sonication can be beneficial in ensuring complete dissolution. Visually inspect the solution against a light source to ensure no particulate matter is present after preparation.
-
-
Question: How was the stock solution stored?
-
Answer: Stock solutions should be stored at the recommended temperature, typically -20°C or -80°C, to maintain stability. Before use, allow the solution to come to room temperature and vortex gently to ensure it is homogeneous.
-
Quantitative Data Summary
The following table summarizes the solubility of fulvestrant in various solvents and formulations.
| Solvent/Formulation | Solubility | Notes |
| Water | Insoluble | |
| Ethanol | >200 mg/mL | |
| DMSO | >20 mg/mL, 260 mg/mL | Sonication may be required. |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL | Clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL | Suspended solution, requires sonication. |
| 15% Solutol HS 15, 10% Cremophor EL, 35% PEG400, 40% Water | 2.5 mg/mL | Suspended solution, requires sonication. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Fulvestrant Stock Solution in DMSO
-
Materials:
-
Fulvestrant powder (Molecular Weight: 606.77 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
-
-
Procedure:
-
Weigh out 6.07 mg of fulvestrant powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any particulate matter is still visible, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 nM Fulvestrant Working Solution in Cell Culture Medium
-
Materials:
-
10 mM Fulvestrant stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw the 10 mM fulvestrant stock solution at room temperature and vortex gently.
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture medium (e.g., 10 mL).
-
To achieve a final concentration of 100 nM, a 1:100,000 dilution is required. This is best done through serial dilutions.
-
Serial Dilution Step 1: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to make a 10 µM intermediate solution. Vortex gently immediately after addition.
-
Serial Dilution Step 2: Add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium to achieve the final 100 nM working solution.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming.
-
Use the freshly prepared working solution for your experiment immediately.
-
Visualizations
Caption: Workflow for preparing fulvestrant solutions to minimize precipitation.
References
addressing tachyphylaxis with repeated Ici 162846 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated administration of ICI 162846, a potent H2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent histamine H2 receptor antagonist.[1][2] Its primary mechanism of action is to competitively block the action of histamine at the H2 receptors on the parietal cells of the stomach, thereby inhibiting gastric acid secretion.[3][4] This reduction in stomach acid is the basis for its investigation in the treatment of conditions like duodenal ulcers.[1]
Q2: What is tachyphylaxis and is it expected with this compound?
Q3: What are the potential signs of tachyphylaxis in my experiments?
In preclinical or clinical studies, tachyphylaxis to this compound would likely be observed as a progressive decrease in its ability to suppress gastric acid secretion with repeated administration. For example, the level of gastric pH may not rise as high or the duration of acid suppression may shorten with the second or third dose compared to the initial dose.
Q4: What is the proposed mechanism for tachyphylaxis to H2 receptor antagonists?
The development of tachyphylaxis to H2 receptor antagonists is thought to be multifactorial. One of the primary proposed mechanisms is the desensitization of the H2 receptor itself. This can occur through phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which leads to the uncoupling of the receptor from its downstream signaling pathways. Another contributing factor may be the upregulation of alternative pathways for gastric acid secretion as a compensatory response to the H2 receptor blockade.
Troubleshooting Guides
Problem: I am observing a diminished response to this compound after the first dose in my animal model.
This could be an indication of tachyphylaxis, a known class effect for H2 receptor antagonists.
Possible Causes and Solutions:
-
Receptor Desensitization: Continuous or frequent stimulation of the H2 receptor can lead to its desensitization.
-
Troubleshooting Step: Consider altering the dosing interval. Introducing a "drug holiday" or increasing the time between doses may allow for the resensitization of the H2 receptors.
-
-
Study Design: The timing of your measurements might not be optimal to capture the peak effect, especially if tachyphylaxis is developing.
-
Troubleshooting Step: Ensure that you are measuring gastric acid output or pH at consistent time points after each dose. A more detailed time-course study after the first and subsequent doses may be necessary to characterize the onset and extent of tachyphylaxis.
-
-
Compensatory Mechanisms: The body may be compensating for the H2 blockade by increasing the levels of other signaling molecules that stimulate acid secretion, such as gastrin.
-
Troubleshooting Step: Measure plasma gastrin levels to see if they are elevated with repeated this compound administration.
-
Data Presentation
Table 1: Effect of Single Oral Doses of this compound on Nocturnal Gastric Acid Output in Healthy Volunteers
| Dose of this compound (mg) | Median Reduction in 12-hour Nocturnal Acid Output (%) |
| 0.5 | 69 |
| 1.0 | 81 |
| 2.5 | 91 |
| 5.0 | 95 |
Data summarized from a study in 10 healthy male volunteers.
Experimental Protocols
Protocol: Assessment of Gastric Acid Secretion Inhibition in Humans
This protocol is based on the methodology described in the clinical study of this compound.
Objective: To determine the effect of a single oral dose of this compound on nocturnal gastric acid secretion.
Materials:
-
This compound capsules (0.5, 1.0, 2.5, 5.0 mg)
-
Placebo capsules
-
Nasogastric tube
-
Aspiration pump
-
pH meter
-
Titrators for acid measurement
Procedure:
-
Subject Recruitment: Recruit healthy male volunteers (e.g., aged 21-30 years) after obtaining informed consent.
-
Study Design: Employ a randomized, placebo-controlled, crossover design. Each subject will receive each dose of this compound and a placebo on separate occasions, with a washout period between treatments.
-
Drug Administration: Administer a single oral dose of this compound or placebo at a standardized time (e.g., 18:00 h).
-
Gastric Aspiration: At a set time post-dosing (e.g., 1 hour), insert a nasogastric tube. Begin continuous aspiration of gastric contents for a defined period (e.g., 12 hours overnight).
-
Sample Analysis:
-
Measure the volume of the collected gastric juice.
-
Determine the acid concentration by titration with a standardized base (e.g., 0.1 M NaOH) to a neutral pH.
-
Calculate the total acid output (volume × concentration).
-
-
Data Analysis: Compare the acid output after each dose of this compound to the output after placebo administration to determine the percentage of inhibition.
Mandatory Visualizations
Caption: H2 Receptor Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Tachyphylaxis with this compound.
References
Validation & Comparative
A Comparative Guide to Gastric Acid Inhibition: ICI 162,846 versus Famotidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two histamine H2-receptor antagonists, ICI 162,846 and famotidine, in their capacity to inhibit gastric acid secretion. The information presented is based on available preclinical and clinical data, offering a resource for researchers and professionals in the field of drug development and gastroenterology. While direct head-to-head comparative studies are not publicly available, this guide synthesizes data from individual studies to offer a comprehensive overview.
Mechanism of Action: Histamine H2-Receptor Antagonism
Both ICI 162,846 and famotidine are classified as histamine H2-receptor antagonists.[1][2] They exert their pharmacological effect by competitively blocking the action of histamine on the H2 receptors located on the basolateral membrane of gastric parietal cells.[3][4][5] This action inhibits the production of cyclic AMP (cAMP), a key second messenger in the signaling cascade that leads to the activation of the proton pump (H+/K+ ATPase). By blocking this pathway, these drugs effectively reduce the secretion of gastric acid into the stomach lumen.
References
- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Histamine H2 Receptor Antagonists - Mechanism, Uses, and Side Effects [vhtc.org]
- 5. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to H2 Receptor Antagonism: Validating the Efficacy of ICI 162846
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histamine H2 receptor antagonist ICI 162846 with other established alternatives. The information presented is based on available experimental data to support the validation of its antagonistic properties.
Introduction to H2 Receptor Antagonism
Histamine H2 receptors, primarily found on parietal cells in the stomach lining, play a crucial role in stimulating gastric acid secretion. Antagonism of these receptors is a well-established therapeutic strategy for managing acid-related gastrointestinal disorders. This compound is an orally active H2 receptor antagonist that has been evaluated for its ability to inhibit gastric acid production.[1][2] This guide will compare its performance with other widely used H2 receptor antagonists, namely cimetidine, ranitidine, and famotidine.
H2 Receptor Signaling Pathway
Histamine binding to the H2 receptor initiates a Gs protein-coupled signaling cascade. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which ultimately results in the stimulation of the H+/K+-ATPase proton pump, leading to gastric acid secretion. H2 receptor antagonists competitively block histamine from binding to the receptor, thereby inhibiting this signaling pathway.
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing this compound with other H2 receptor antagonists.
In Vitro Receptor Affinity
| Compound | log KD | Receptor Source | Assay Method |
| This compound | -8.67 ± 0.05 | Human H2 Receptor (CHO cells) | CRE-SPAP Gene Transcription |
| Cimetidine | -6.64 ± 0.05 | Human H2 Receptor (CHO cells) | CRE-SPAP Gene Transcription |
| Ranitidine | -7.34 ± 0.06 | Human H2 Receptor (CHO cells) | CRE-SPAP Gene Transcription |
| Famotidine | -8.54 ± 0.07 | Human H2 Receptor (CHO cells) | CRE-SPAP Gene Transcription |
KD (Dissociation Constant) is a measure of the affinity of a ligand for a receptor. A lower KD (and thus a more negative log KD) indicates a higher affinity.
In Vivo Inhibition of Gastric Acid Secretion in Humans
| Compound | Dose | % Inhibition of Nocturnal Acid Secretion (12h) |
| This compound | 0.5 mg | 69% |
| This compound | 1.0 mg | 81% |
| This compound | 2.5 mg | 91% |
| This compound | 5.0 mg | 95% |
| Famotidine | 40 mg (at bedtime) | Significant reduction vs. placebo |
| Ranitidine | 150 mg | ~50% (meal-stimulated) |
Direct comparative in vivo studies between this compound and other H2 antagonists are limited. The data for famotidine and ranitidine are from separate studies and are provided for general comparison.
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Effect |
| This compound | Chronic Duodenal Ulcer (Mouse) | Reduced incidence of ulcers and inhibited gastric acid secretion by ~50% |
| Famotidine | Cysteamine-induced Duodenal Ulcer (Rat) | Dose-dependent reduction in ulcer incidence |
| Ranitidine | Cysteamine-induced Duodenal Ulcer (Rat) | Dose-dependent reduction in ulcer incidence |
Experimental Protocols
In Vitro H2 Receptor Antagonist Assay: CRE-SPAP Gene Transcription
This assay quantifies the ability of a compound to antagonize histamine-induced activation of the H2 receptor.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human histamine H2 receptor and a reporter gene construct consisting of a cyclic AMP response element (CRE) linked to the secreted placental alkaline phosphatase (SPAP) gene are used.
-
Treatment: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) before being stimulated with a fixed concentration of histamine.
-
Measurement: The level of SPAP secreted into the cell culture medium is quantified. The amount of SPAP is proportional to the activation of the H2 receptor.
-
Analysis: The ability of the antagonist to inhibit histamine-induced SPAP secretion is used to calculate its affinity (KD) for the H2 receptor.
In Vivo Gastric Acid Secretion in Healthy Volunteers
This protocol is used to assess the effect of an H2 receptor antagonist on gastric acid output in humans.
Methodology:
-
Subject Recruitment: Healthy male volunteers are recruited for the study.
-
Dosing: Single oral doses of the H2 antagonist (e.g., 0.5, 1.0, 2.5, and 5.0 mg of this compound) or placebo are administered in a double-blind, randomized fashion.[1]
-
Gastric Juice Collection: Gastric secretions are collected overnight for 12 hours via a nasogastric tube.[1]
-
Analysis: The collected gastric juice is analyzed for acid concentration (by titration) and pepsin concentration.
-
Outcome Measures: The primary outcomes are the total 12-hour nocturnal output of acid and pepsin.[1]
In Vivo Chronic Duodenal Ulcer Model in Mice
This animal model is used to evaluate the efficacy of anti-ulcer agents.
Methodology:
-
Ulcer Induction: Chronic duodenal ulcers (CDU) are induced in mice by irradiating the lower mediastinum.
-
Treatment: Animals are treated orally with the test compound (e.g., this compound at 10 mg/kg twice daily for 5 days) or a vehicle control.
-
Assessment: The incidence of CDU is determined at the end of the treatment period. Gastric acid and luminal histamine secretion are also measured.
Conclusion
The available data indicates that this compound is a potent histamine H2 receptor antagonist. In vitro studies demonstrate its high affinity for the human H2 receptor, comparable to that of famotidine. In vivo studies in humans confirm its efficacy in inhibiting nocturnal gastric acid secretion in a dose-dependent manner. Furthermore, animal model data suggests its potential in the treatment of duodenal ulcers.
References
Comparative Analysis of Famotidine Cross-Reactivity with Histamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Famotidine is a highly selective H2 receptor antagonist. This selectivity is crucial for its therapeutic action, as off-target effects on H1, H3, or H4 receptors could lead to undesired side effects. This guide summarizes the available quantitative data on the interaction of famotidine with all four histamine receptor subtypes, provides detailed experimental protocols for assessing such interactions, and includes visualizations of key experimental and signaling pathways.
Quantitative Comparison of Receptor Affinities
The following table summarizes the binding affinities (Kd) and functional inhibition (IC50) of famotidine for the four human histamine receptor subtypes. The data clearly demonstrates the high selectivity of famotidine for the H2 receptor.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Fold Selectivity (vs. H2) |
| H1 | Famotidine | IC50 | >100,000 | >3,030 |
| H2 | Famotidine | Kd | 14 | 1 |
| IC50 | 33 | 1 | ||
| H3 | Famotidine | IC50 | >2,000,000 | >60,606 |
| H4 | Famotidine | - | Data not available | - |
Data compiled from multiple sources. Note that direct comparison between different studies and assay conditions should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for determining the binding affinity and functional activity of a compound at histamine receptors.
Radioligand Binding Assay for Histamine Receptor Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., famotidine) for a specific histamine receptor subtype.
a. Materials:
-
Cell membranes expressing the target human histamine receptor (H1, H2, H3, or H4).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Pyrilamine for H1, [125I]-Iodoaminopotentidine for H2, [3H]-Nα-methylhistamine for H3, [3H]-Histamine for H4).
-
Test compound (famotidine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
b. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation for H2 Receptor Antagonism
This protocol measures the ability of a test compound to inhibit the histamine-induced increase in intracellular cyclic AMP (cAMP) in cells expressing the H2 receptor.
a. Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H2 receptor.
-
Histamine (agonist).
-
Test compound (famotidine) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
b. Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of histamine (e.g., the EC80) to stimulate the H2 receptors and incubate for a further period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal histamine-induced response.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound across multiple histamine receptor subtypes.
Caption: Workflow for determining histamine receptor cross-reactivity.
Histamine Receptor Signaling Pathways
This diagram illustrates the primary signaling pathways associated with each of the four histamine receptor subtypes.
Caption: Primary signaling pathways of histamine receptor subtypes.
References
Comparative Analysis of ICI 162846 and Other Histamine H2 Receptor Antagonists
Disclaimer: Direct head-to-head clinical trials comparing ICI 162846 with other H2 blockers such as cimetidine, ranitidine, and famotidine were not identified in the available literature. The following comparison is compiled from data obtained in separate clinical studies. The experimental conditions and patient populations in these studies may vary, which should be taken into consideration when interpreting the results.
Introduction
Histamine H2 receptor antagonists (H2 blockers) are a class of drugs that decrease gastric acid production. They competitively block the action of histamine at the H2 receptors on the parietal cells in the stomach. This guide provides a comparative overview of the investigational drug this compound and established H2 blockers, including cimetidine, ranitidine, and famotidine, based on available clinical data.
Mechanism of Action and Signaling Pathway
H2 receptor antagonists exert their effect by blocking the histamine H2 receptor on gastric parietal cells. This action inhibits the histamine-stimulated pathway of gastric acid secretion. The binding of histamine to the H2 receptor normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase), which is the final step in acid secretion. By blocking this receptor, H2 antagonists reduce the production of gastric acid.
Caption: H2 Blocker Signaling Pathway
Comparative Efficacy in Acid Secretion Inhibition
The following tables summarize the quantitative data on the inhibition of gastric acid secretion by this compound and other H2 blockers from various clinical studies.
Table 1: Inhibition of Nocturnal Gastric Acid Secretion by this compound in Healthy Volunteers
| Dose of this compound | Mean Reduction in 12-h Nocturnal Acid Output |
| 0.5 mg | 69% |
| 1.0 mg | 81% |
| 2.5 mg | 91% |
| 5.0 mg | 95% |
Data from Wilson JA, et al. Br J Clin Pharmacol. 1986 Jun;21(6):685-9.
Table 2: Inhibition of Gastric Acid Secretion by Cimetidine
| Dose of Cimetidine | Condition | Percent Inhibition of Acid Secretion | Study Population |
| 300 mg | Meal-stimulated (3-hour) | 67% | Duodenal ulcer patients |
| 400 mg | Meal-stimulated (3-hour, peak inhibition) | 94% | Duodenal ulcer patients |
| 300 mg or 400 mg | Pentagastrin-stimulated | ~81-82% | Duodenal ulcer patients |
Data from Richardson CT, et al. Gastroenterology. 1976 Jul;71(1):19-23 and Barbezat GO, Bank S. Gut. 1978 Feb;19(2):151-4.
Table 3: Inhibition of Gastric Acid Secretion by Ranitidine
| Dose of Ranitidine | Condition | Percent Inhibition of Acid Secretion | Study Population |
| 300 mg or 600 mg daily | Pentagastrin-stimulated | 80-90% | Healthy volunteers |
| 50 mg (IV) | Pentagastrin-stimulated (pre-treatment) | 95% | Duodenal ulcer patients |
| 50 mg (IV) | Pentagastrin-stimulated (after 9 months of therapy) | 62% | Duodenal ulcer patients |
Data from Dammann HG, et al. Arzneimittelforschung. 1993 Aug;43(8):867-70 and Prichard PJ, et al. Gut. 1987 May;28(5):663-8.
Table 4: Inhibition of Gastric Acid Secretion by Famotidine
| Dose of Famotidine | Condition | Percent Inhibition of Acid Secretion | Study Population |
| 20 mg | 12-hour acid output | ~94% (calculated from mean output) | Healthy subjects |
| 10 mg (9 PM) | Fasting nocturnal basal secretion | 69% | Healthy volunteers |
| 20 mg (9 PM) | Fasting nocturnal basal secretion | 86% | Healthy volunteers |
| 40 mg (9 PM) | Fasting nocturnal basal secretion | 83-94% | Healthy volunteers |
Data from Fukuda Y, et al. Clin Ther. 1987;9(5):528-35 and Chremos AN. Am J Med. 1986 Nov 21;81(4B):3-7.
Experimental Protocols
The methodologies for assessing gastric acid secretion in the cited studies generally involve the following steps:
-
Subject Preparation: Subjects are typically required to fast overnight.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.
-
Basal Acid Output (BAO) Measurement: Gastric juice is collected for a defined period (e.g., one hour) to determine the basal rate of acid secretion.
-
Drug Administration: The H2 blocker or placebo is administered orally or intravenously.
-
Stimulation of Acid Secretion (if applicable): In some studies, gastric acid secretion is stimulated using agents like pentagastrin (a synthetic gastrin-like polypeptide) or a standardized meal.
-
Post-treatment Gastric Juice Collection: Gastric contents are collected at specified intervals after drug administration and/or stimulation.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a specific pH endpoint. The acid output is then calculated (volume × concentration).
Caption: Gastric Acid Secretion Measurement Workflow
Conclusion
This compound demonstrates potent inhibition of nocturnal gastric acid secretion in healthy volunteers, with a clear dose-response relationship. While a direct comparative assessment against other H2 blockers is not available, the data from separate studies suggest that its efficacy in reducing acid output is within a similar range to that of established drugs like cimetidine, ranitidine, and famotidine. However, it is crucial to acknowledge the limitations of comparing data across different studies with potentially varying methodologies and patient populations. Further head-to-head clinical trials would be necessary for a definitive comparative evaluation of the clinical performance of this compound against other H2 receptor antagonists.
A Comparative Guide to Validating the Specificity of ICI 182,784 (Fulvestrant) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ICI 182,784 (Fulvestrant) with alternative Selective Estrogen Receptor Degraders (SERDs) for validating specificity in cell-based assays. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate tools for your research.
Introduction to ICI 182,784 (Fulvestrant) and the Need for Specificity Validation
ICI 182,784, commercially known as Fulvestrant, is a well-established antagonist of the estrogen receptor (ER) and is classified as a selective estrogen receptor degrader (SERD).[1] It functions by binding to the ER, leading to its degradation and thereby blocking estrogen-mediated signaling pathways. This mechanism has made it a crucial therapeutic agent in hormone receptor-positive breast cancer.[1] However, like many pharmacological agents, its absolute specificity is a critical parameter to validate in experimental settings to ensure that observed effects are indeed ER-mediated. This is particularly important as off-target effects can lead to misinterpretation of experimental results. One known off-target activity of Fulvestrant is its agonistic effect on the G-protein coupled estrogen receptor (GPER), also known as GPR30.[2]
This guide compares Fulvestrant with newer generation oral SERDs, providing data to help researchers make informed decisions when selecting a tool for specifically interrogating the estrogen receptor pathway.
Comparison of Specificity Profiles
The following table summarizes the available quantitative data on the binding affinity and inhibitory concentration of Fulvestrant and alternative SERDs for the primary estrogen receptor isoforms, ERα and ERβ.
| Compound | Target | Parameter | Value | Selectivity (ERα vs ERβ) | GPER Activity | Reference |
| ICI 182,784 (Fulvestrant) | ERα | Ki | 1 nM | 3.6-fold for ERα | Agonist | |
| ERβ | Ki | 3.6 nM | ||||
| ER | IC50 | 9.4 nM | ||||
| Elacestrant (RAD-1901) | ERα | IC50 | 48 nM | 18.1-fold for ERα | Not Reported | |
| ERβ | IC50 | 870 nM | ||||
| Camizestrant (AZD9833) | ERα (wild-type & mutants) | Binding Affinity | High | Not Quantified | Not Reported | [3][4] |
| Giredestrant (GDC-9545) | ER | Antagonist & Degrader Activity | Potent | Not Quantified | Not Reported |
Note: Ki represents the inhibition constant, indicating binding affinity, while IC50 is the half-maximal inhibitory concentration. Lower values indicate higher affinity/potency. Data for Camizestrant and Giredestrant are currently limited to qualitative descriptions of high potency.
Experimental Protocols for Specificity Validation
To validate the specificity of an ER antagonist in cell-based assays, two key experiments are recommended: a reporter gene assay to measure the inhibition of ER transcriptional activity and a western blot to quantify the degradation of the ER protein.
Estrogen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to antagonize estrogen-induced gene expression.
Cell Line: MCF-7 (human breast cancer cell line endogenously expressing ERα)
Materials:
-
MCF-7 cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Charcoal-stripped FBS (CS-FBS)
-
Opti-MEM
-
ERE-luciferase reporter plasmid (a plasmid containing Estrogen Response Elements driving luciferase expression)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
17β-Estradiol (E2)
-
Test compounds (ICI 182,784 and alternatives)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 5 x 10^4 cells/well in DMEM with 10% FBS. Allow cells to attach overnight.
-
Hormone Deprivation: The next day, replace the medium with DMEM containing 10% CS-FBS to remove endogenous estrogens. Incubate for 24 hours.
-
Transfection: Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, treat the cells with the test compounds at various concentrations for 1 hour. Then, co-treat with a fixed concentration of 17β-Estradiol (e.g., 1 nM) to induce ER transcriptional activity. Include appropriate controls: vehicle control (DMSO), E2 alone, and test compound alone.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Calculate the percent inhibition of E2-induced luciferase activity for each concentration of the test compound.
Estrogen Receptor Degradation Assay (Western Blot)
This assay directly measures the ability of a compound to induce the degradation of the ERα protein.
Cell Line: MCF-7
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (ICI 182,784 and alternatives)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ERα
-
Loading control primary antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compounds for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. camizestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Efficacy of ICI 162,846 versus Proton Pump Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the histamine H2-receptor antagonist, ICI 162,846, and the widely used class of acid suppressants, proton pump inhibitors (PPIs). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these two classes of compounds.
Executive Summary
Proton pump inhibitors (PPIs) represent a more potent and longer-lasting class of drugs for inhibiting gastric acid secretion compared to histamine H2-receptor antagonists like ICI 162,846.[1][2][3] While ICI 162,846 demonstrates significant efficacy in reducing nocturnal acid output, its mechanism of action is limited to blocking one of the several pathways that stimulate acid secretion.[4][5] In contrast, PPIs act on the final common step of acid production, the H+/K+ ATPase pump, leading to a more profound and sustained acid suppression.
Data Presentation
Table 1: In Vivo Efficacy of ICI 162,846 in Healthy Male Volunteers
| Oral Dose (mg) | Reduction in 12h Overnight Gastric Acid Secretion (%) |
| 0.5 | 69% |
| 1.0 | 81% |
| 2.5 | 91% |
| 5.0 | 95% |
Data sourced from a study on 10 healthy male volunteers.
Table 2: Comparative Efficacy of Proton Pump Inhibitors (PPIs)
| Drug Class | General Efficacy | Onset of Action | Duration of Effect |
| PPIs | Superior to H2-receptor antagonists in healing gastroduodenal ulcers and managing GERD. Can reduce gastric acid secretion by up to 99%. | Slower onset to reach steady-state inhibition (2-3 days). | Longer-lasting effect due to irreversible binding to the proton pump. |
Experimental Protocols
Study of ICI 162,846 in Healthy Volunteers
Objective: To determine the inhibitory effect of single oral doses of ICI 162,846 on gastric acid and pepsin secretion.
Methodology:
-
Participants: 10 healthy male volunteers, aged 21-30 years.
-
Dosage and Administration: Single oral doses of 0.5, 1.0, 2.5, and 5.0 mg of ICI 162,846 were administered at 18:00 h. A placebo was also administered.
-
Data Collection: Overnight 12-hour gastric secretions were collected to measure acid and pepsin output. Intragastric acid concentration and pH were monitored for the following 12 hours.
-
Outcome Measures: The primary outcomes were the percentage reduction in 12-hour overnight gastric acid and pepsin secretion compared to placebo.
General Protocol for In Vivo Evaluation of Proton Pump Inhibitors
Objective: To assess the efficacy of PPIs in reducing gastric acid secretion.
Methodology:
-
Models: In vivo studies are typically conducted in animal models (e.g., rats, dogs) or human volunteers.
-
Stimulation of Acid Secretion: Gastric acid secretion is often stimulated using agents like pentagastrin or histamine to assess the inhibitory effect of the drug under stimulated conditions.
-
Dosage and Administration: PPIs are administered orally or intravenously at various doses and schedules.
-
Measurement of Gastric Acidity: Gastric pH is monitored continuously using a pH electrode, or gastric juice is collected to titrate the acid content.
-
Outcome Measures: The primary endpoints often include the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4) over a 24-hour period and the overall reduction in acid output.
Mechanism of Action and Signaling Pathways
ICI 162,846: A Histamine H2-Receptor Antagonist
ICI 162,846 functions by competitively blocking the histamine H2 receptors on the basolateral membrane of gastric parietal cells. Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of acid secretion. By antagonizing the H2 receptor, ICI 162,846 prevents histamine-mediated activation of the adenylate cyclase pathway, thereby reducing the intracellular cyclic AMP (cAMP) levels and subsequently decreasing the activity of the H+/K+ ATPase (proton pump).
Mechanism of Action of ICI 162,846.
Proton Pump Inhibitors (PPIs)
PPIs are prodrugs that, in the acidic environment of the parietal cell's secretory canaliculi, are converted to their active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme. This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, regardless of the initial stimulus (histamine, gastrin, or acetylcholine).
Mechanism of Action of Proton Pump Inhibitors.
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflow for evaluating the in vivo efficacy of gastric acid suppressants.
In Vivo Efficacy Evaluation Workflow.
References
- 1. (PDF) Inhibition of Human Gastric Secretion by ICI [research.amanote.com]
- 2. Meta-analysis: comparative efficacy of H2-receptor antagonists and proton pump inhibitors for reducing aspiration risk during anaesthesia depending on the administration route and schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human gastric secretion by ICI 162,846--a new histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human gastric secretion by ICI 162,846--a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Duration of Action of H2 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the duration of action of the histamine H2 receptor antagonist ICI 162846 and other compounds in its class, namely cimetidine, ranitidine, and famotidine. The information is intended for researchers, scientists, and professionals involved in drug development. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of the pharmacological profiles of these agents.
Comparative Analysis of H2 Receptor Antagonist Duration of Action
Histamine H2 receptor antagonists are a class of drugs that decrease gastric acid production. While this compound is identified as a potent H2 receptor antagonist, publicly available quantitative data on its duration of action is limited compared to more extensively studied compounds like cimetidine, ranitidine, and famotidine. The following table summarizes the available information on the potency and duration of action of these antagonists.
| Antagonist | Relative Potency | Duration of Action |
| This compound | Potent H2 antagonist | Specific quantitative data not readily available in cited literature. |
| Cimetidine | 1x (Reference) | Shortest duration of action. A 300 mg dose inhibits basal acid secretion by 95% for at least 5 hours[1]. |
| Ranitidine | 4-9x > Cimetidine | Intermediate duration of action. An effective inhibitor of pentagastrin-induced secretion 8-12 hours after administration. |
| Famotidine | 20-50x > Cimetidine | Longest duration of action. The antisecretory effect generally lasts for around 10 to 12 hours. |
Experimental Protocols
A key methodology for assessing the efficacy and duration of action of H2 receptor antagonists is the in vivo measurement of gastric acid secretion in animal models. The following is a detailed protocol for such an experiment in rats.
In Vivo Measurement of Gastric Acid Secretion in the Anesthetized Rat
This protocol is designed to assess the effects of H2 receptor antagonists on gastric acid secretion in anesthetized rats. It allows for the evaluation of both the inhibitory effects and the time-course of these effects.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane (anesthetic)
-
Histamine (or other secretagogue like pentagastrin)
-
H2 receptor antagonist (e.g., this compound, cimetidine, ranitidine, famotidine)
-
Saline solution (0.9% NaCl)
-
pH meter and electrode
-
Peristaltic pump
-
Cannulas and tubing
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Rats are fasted for 18-24 hours before the experiment, with free access to water.
-
Anesthesia is induced with urethane administered intraperitoneally. The depth of anesthesia is monitored throughout the experiment.
-
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the stomach.
-
The esophagus is ligated at the cardiac sphincter to prevent saliva from entering the stomach.
-
A double-lumen cannula is inserted into the stomach through an incision in the forestomach. One lumen is for perfusion and the other for collection of the perfusate.
-
The pyloric sphincter is ligated to prevent the gastric contents from entering the duodenum.
-
-
Gastric Perfusion:
-
The stomach is gently washed with saline solution until the effluent is clear.
-
The stomach is then continuously perfused with saline at a constant rate using a peristaltic pump.
-
The perfusate is collected at regular intervals (e.g., every 15 minutes).
-
-
Measurement of Acid Secretion:
-
The pH of the collected perfusate is measured using a pH meter.
-
The total acid output is determined by titration of the perfusate with a standard solution of NaOH to a neutral pH.
-
Basal acid secretion is measured for a period of time to establish a baseline.
-
-
Drug Administration and Data Collection:
-
A secretagogue (e.g., histamine) is administered intravenously to stimulate gastric acid secretion.
-
Once a stable, elevated level of acid secretion is achieved, the H2 receptor antagonist is administered (e.g., intravenously or intraduodenally).
-
Gastric perfusate continues to be collected at regular intervals for several hours to determine the onset, magnitude, and duration of the inhibitory effect of the antagonist.
-
-
Data Analysis:
-
The acid output is calculated for each collection period.
-
The percentage inhibition of acid secretion is calculated by comparing the acid output after antagonist administration to the stimulated baseline.
-
The duration of action is determined as the time taken for the acid secretion to return to a certain percentage of the pre-drug stimulated level.
-
Visualizations
Histamine H2 Receptor Signaling Pathway
The binding of histamine to the H2 receptor on gastric parietal cells initiates a signaling cascade that leads to the secretion of gastric acid. This pathway is the primary target of H2 receptor antagonists.
Experimental Workflow for Assessing H2 Antagonist Duration of Action
The following diagram outlines the key steps in the experimental workflow for determining the duration of action of an H2 receptor antagonist.
References
A Comparative Analysis of ICI 182,780 (Fulvestrant) and Other Endocrine Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective estrogen receptor downregulator (SERD) ICI 182,780, also known as Fulvestrant, with other prominent endocrine therapies, namely Tamoxifen (a selective estrogen receptor modulator - SERM) and Aromatase Inhibitors (AIs) like Anastrozole. This analysis is supported by experimental data from clinical and preclinical studies to inform research and drug development in hormone receptor-positive (HR+) breast cancer.
Executive Summary
Fulvestrant distinguishes itself from other endocrine therapies through its unique mechanism of action. Unlike Tamoxifen, which can have partial agonist effects, Fulvestrant is a pure estrogen receptor (ER) antagonist that not only blocks the receptor but also promotes its degradation.[1][2][3] This complete inhibition of ER signaling offers a distinct therapeutic advantage, particularly in cases of resistance to other endocrine treatments.[1][4] Clinical trials have demonstrated its efficacy, showing comparable and in some instances superior outcomes to AIs and Tamoxifen in various clinical settings.
Data Presentation: Comparative Efficacy
The following tables summarize key quantitative data from clinical trials comparing Fulvestrant with Anastrozole and Tamoxifen in postmenopausal women with advanced HR+ breast cancer.
Table 1: Fulvestrant vs. Anastrozole in First-Line Treatment of Advanced Breast Cancer (FIRST study)
| Endpoint | Fulvestrant (500 mg) | Anastrozole (1 mg) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 54.1 months | 48.4 months | 0.70 (0.50 - 0.98) | 0.04 |
| Median Time to Progression | 23.4 months | 13.1 months | 0.66 (0.47 - 0.92) | 0.01 |
Data from the phase II FIRST study demonstrate a significant improvement in both overall survival and time to progression with Fulvestrant compared to Anastrozole in the first-line setting.
Table 2: Fulvestrant vs. Anastrozole in Second-Line Treatment of Advanced Breast Cancer
| Endpoint | Fulvestrant (250 mg) | Anastrozole (1 mg) | Hazard Ratio (95% CI) | P-value |
| Median Time to Progression | 5.5 months | 4.1 months | 0.98 (0.80 - 1.21) | 0.84 |
| Objective Response Rate | 19.2% | 16.5% | - | 0.31 |
In patients progressing after prior endocrine therapy, Fulvestrant (at the 250 mg dose) showed efficacy comparable to Anastrozole.
Table 3: Fulvestrant vs. Tamoxifen in First-Line Treatment of Advanced Breast Cancer
| Endpoint | Fulvestrant (250 mg) | Tamoxifen (20 mg) | Hazard Ratio (95% CI) | P-value |
| Median Time to Progression | 6.8 months | 8.3 months | 1.18 (0.98 - 1.44) | 0.088 |
| Objective Response Rate | 31.6% | 33.9% | - | - |
In this trial, Fulvestrant did not demonstrate non-inferiority to Tamoxifen in the overall population. However, in patients with confirmed hormone receptor-positive tumors, the efficacy was similar.
Table 4: Fulvestrant in Patients Progressing on Tamoxifen and an Aromatase Inhibitor
| Endpoint | Value |
| Clinical Benefit Rate | 31% |
| Median Time to Progression | 4 months (range 1-20) |
| Median Survival | 10 months (range 1-55) |
This single-center experience suggests that Fulvestrant is a viable treatment option for patients with advanced breast cancer who have progressed on both Tamoxifen and an aromatase inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of ICI 182,780, Tamoxifen, or Anastrozole and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Estrogen Receptor Alpha (ERα) Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the levels of specific proteins, in this case, ERα, in cell or tissue extracts.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein. Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature 25 µg of protein lysate per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα (e.g., Rabbit Monoclonal Antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of ERα protein.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of drugs in a living organism.
Protocol:
-
Cell Preparation: Culture human breast cancer cells (e.g., MCF-7) and resuspend them in a suitable medium, often mixed with Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously or orthotopically (into the mammary fat pad) inject the cell suspension into the mice. For ER+ models like MCF-7, estradiol supplementation is often required to support tumor growth.
-
Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment groups and administer the drugs (e.g., ICI 182,780, Tamoxifen, Anastrozole) according to the desired dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and performing immunohistochemistry or Western blotting.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to visualize key biological pathways and experimental workflows.
Signaling Pathway of Estrogen and Endocrine Therapies
References
- 1. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 4. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ICI 162846: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of ICI 162846, a potent H2 receptor antagonist.
The following procedures are based on available safety data sheets and general best practices for hazardous waste management. It is imperative to consult your institution's specific environmental health and safety (EHS) guidelines and local regulations before proceeding with any disposal activities.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Avoid contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.
Quantitative Safety Data
For quick reference, the following table summarizes key safety information for this compound.
| Parameter | Value | Source |
| CAS Number | 84545-30-2 | TargetMol SDS |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, tightly fitting safety goggles, protective clothing.[1] | TargetMol SDS |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] | TargetMol SDS |
| Accidental Release Measures | Avoid dust formation.[1] Collect and arrange for disposal. Do not let the chemical enter drains. | TargetMol SDS |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
Experimental Protocol for Disposal of this compound and Contaminated Materials:
-
Waste Collection:
-
Collect all waste this compound, including expired or unused material, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and bench paper, should also be collected in the same hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is suitable for chemical waste and is kept closed when not in use.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's EHS department.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. Discharge into the environment must be avoided.
-
-
Disposal of Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol), ensuring the rinsate is collected as hazardous waste.
-
After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permitted by local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling Ici 162846
Essential Safety and Handling Guide for Ici 162846
Disclaimer: The following information is a general guide for handling a research compound identified as this compound, presumed to be a non-steroidal antiandrogen (NSAA). Due to the limited publicly available information on this specific compound, this guide is based on best practices for handling laboratory chemicals of this class. Researchers must consult their institution's safety office and any available specific Safety Data Sheet (SDS) before commencing work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural guidance on personal protective equipment, operational plans for handling and experiments, and disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The required level of protection depends on the nature of the task being performed.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-level respirator to prevent inhalation of fine particles. |
| - Gloves: Two pairs of nitrile gloves (double-gloving). | |
| - Eye Protection: Tightly sealed safety goggles. | |
| - Lab Coat: A fully buttoned lab coat. | |
| - Ventilation: Perform in a certified chemical fume hood or a powder containment hood. | |
| Solution Preparation and Handling | - Gloves: Nitrile gloves. |
| - Eye Protection: Safety glasses with side shields or safety goggles. | |
| - Lab Coat: A fully buttoned lab coat. | |
| - Ventilation: Work within a certified chemical fume hood. | |
| In Vitro Experiments (Cell Culture) | - Gloves: Sterile nitrile gloves. |
| - Lab Coat: A dedicated lab coat for cell culture work. | |
| - Ventilation: All manipulations should be performed in a Class II biological safety cabinet. | |
| Spill Cleanup | - Respirator: NIOSH-approved respirator with an organic vapor cartridge. |
| - Gloves: Heavy-duty nitrile or rubber gloves. | |
| - Eye Protection: Chemical splash goggles. | |
| - Protective Clothing: Disposable coveralls. |
Safety and Logistical Information
Proper storage and emergency preparedness are critical for maintaining a safe laboratory environment.
| Category | Guideline |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[2] |
| First Aid: Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[3] Seek immediate medical attention. |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| First Aid: Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill Response | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Experimental Protocols
The following is a generalized protocol for an in vitro experiment to assess the efficacy of this compound.
Objective: To determine the dose-dependent effect of this compound on the proliferation of an androgen-sensitive prostate cancer cell line (e.g., LNCaP).
Methodology:
-
Cell Culture: Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., Enzalutamide).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for 72 hours.
-
Proliferation Assay:
-
After incubation, assess cell viability using a standard method such as the MTT or WST-1 assay.
-
Add the assay reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Visualizations
Signaling Pathway
Caption: Androgen Receptor (AR) Signaling Pathway and NSAA Inhibition.
Experimental Workflow
Caption: In Vitro Proliferation Assay Workflow.
Disposal Plan
Caption: Chemical Waste Disposal Plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
